Rebamipide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
| Record name | Rebamipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebamipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebamipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rebamipide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rebamipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBAMIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Rebamipide: A Technical Guide
Introduction
Rebamipide is a multifaceted gastroprotective agent discovered and developed by Otsuka Pharmaceutical Co., Ltd. in Japan.[1] First launched in 1990, it represents a significant advancement in the treatment of gastric ulcers and gastritis.[1] Unlike traditional acid-suppressing medications, this compound's therapeutic effects stem from its ability to enhance the physiological defense mechanisms of the gastric mucosa. This technical guide provides an in-depth overview of the discovery, chemical synthesis pathways, and the complex signaling mechanisms underlying this compound's pharmacological activity, intended for researchers, scientists, and professionals in drug development.
Discovery and Development
This compound, a quinolinone derivative, was the result of an extensive screening program by Otsuka Pharmaceutical, selected from over 500 amino acid analogs of 2(1H)-quinolinone for its potent gastroprotective and ulcer-healing properties.[2][3] Initially, its mechanism of action was attributed to its ability to induce prostaglandin synthesis and scavenge harmful oxygen free radicals.[1] Subsequent research has unveiled a more complex and multifaceted mechanism, solidifying its role in clinical practice, particularly in Asian countries.
Chemical Synthesis Pathways
The chemical synthesis of this compound, chemically known as 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolon-4-yl]propionic acid, has been approached through various routes since its inception. These pathways primarily focus on the efficient construction of the core quinolinone structure and the subsequent attachment of the substituted propionic acid side chain.
Classical Synthetic Route
The classical synthesis of this compound involves the preparation of two key intermediates: 4-bromomethyl-2(1H)-quinolinone and a protected amino malonate derivative.
Table 1: Key Intermediates in the Classical Synthesis of this compound
| Intermediate | Chemical Name | Role in Synthesis |
| A | 4-bromomethyl-2(1H)-quinolinone | Provides the quinolinone core with a reactive handle for side-chain attachment. |
| B | Diethyl 2-(acetylamino)malonate | Serves as the precursor for the amino propionic acid side chain. |
The general workflow for the classical synthesis is depicted below:
A detailed experimental protocol for the final acylation step is as follows:
Experimental Protocol: Acylation of 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid in an aqueous basic solution (e.g., sodium hydroxide solution).
-
Acylation: Cool the solution to 0-5°C. To this, add a solution of 4-chlorobenzoyl chloride in an organic solvent (e.g., acetone) dropwise while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Purification: The crude product is then filtered, washed with water and an organic solvent (e.g., acetone), and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF-water) to yield high-purity this compound.
Table 2: Reported Yields and Purity for this compound Synthesis
| Synthesis Step | Reagents | Solvent | Reported Yield | Reported Purity (HPLC) |
| Acylation | 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, 4-chlorobenzoyl chloride | Acetone/Water | 96.2% | 99.60% |
| Purification | Crude this compound | DMF/Water | - | >99.8% |
Alternative Synthetic Approaches
Alternative synthetic strategies have been developed to improve yield, reduce the number of steps, and enhance the overall efficiency and safety of this compound production. One notable alternative involves the use of glycine methyl ester as a starting material.
This pathway offers the advantage of using readily available and cheaper starting materials.
Signaling Pathways and Mechanism of Action
This compound's gastroprotective effects are not mediated by a single mechanism but rather through a complex interplay of various signaling pathways. Its multifaceted action contributes to both the prevention of mucosal injury and the acceleration of healing.
Prostaglandin Synthesis and Anti-inflammatory Effects
A cornerstone of this compound's mechanism is the induction of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (PGs). Prostaglandins, particularly PGE2, are crucial for maintaining gastric mucosal integrity.
This compound also exerts anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like interleukin-8 (IL-8). This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.
Growth Factor Signaling and Ulcer Healing
This compound promotes the healing of gastric ulcers by stimulating the expression of various growth factors and their receptors. These include epidermal growth factor (EGF), hepatocyte growth factor (HGF), and vascular endothelial growth factor (VEGF).
The upregulation of these growth factors leads to increased epithelial cell proliferation and migration, as well as angiogenesis (the formation of new blood vessels), all of which are critical processes for tissue repair and ulcer healing.
Antioxidant Activity
This compound is a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals. This antioxidant activity helps to protect gastric mucosal cells from oxidative damage, a key factor in the pathogenesis of gastritis and ulcer formation.
Experimental Workflows for Biological Evaluation
The multifaceted pharmacological activities of this compound have been characterized using a variety of in vitro and in vivo experimental models.
In Vitro Assays
Table 3: Common In Vitro Assays for this compound Evaluation
| Assay | Cell Line | Endpoint Measured | Purpose |
| COX-2 Expression | Gastric epithelial cells (e.g., RGM1) | COX-2 mRNA and protein levels | To assess the induction of cyclooxygenase-2. |
| Prostaglandin E2 Assay | Gastric epithelial cells | PGE2 concentration in cell culture supernatant | To quantify the stimulation of prostaglandin synthesis. |
| NF-κB Activation Assay | Endothelial cells (e.g., HUVECs) or gastric epithelial cells | Phosphorylation of IκB-α, nuclear translocation of p65 | To investigate the inhibition of the NF-κB signaling pathway. |
| Cell Proliferation Assay | Gastric cancer cells (e.g., AGS) or normal gastric epithelial cells | Cell viability and proliferation rates (e.g., using MTT or BrdU assays) | To evaluate the effect on cell growth and proliferation. |
| Cell Migration (Wound Healing) Assay | Gastric epithelial cells | Rate of closure of a scratch wound in a cell monolayer | To assess the stimulation of epithelial cell migration. |
| Antioxidant Activity Assay | Cell-free systems or cellular assays | Scavenging of free radicals (e.g., DPPH assay), inhibition of lipid peroxidation | To determine the direct antioxidant capacity. |
In Vivo Models
Animal models are indispensable for evaluating the in vivo efficacy and mechanism of action of this compound.
Rat models of gastric mucosal injury induced by non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to assess the protective effects of this compound. In these models, the extent of gastric lesions is quantified, and tissue samples are collected for histological and biochemical analyses.
Conclusion
This compound stands out as a unique gastroprotective agent with a well-established safety and efficacy profile. Its discovery and development have provided valuable insights into the complex mechanisms of gastric mucosal defense and repair. The chemical synthesis of this compound has evolved to ensure efficient and high-purity production. Its multifaceted mechanism of action, involving the modulation of prostaglandin synthesis, inflammation, growth factor signaling, and oxidative stress, makes it a subject of ongoing research and a valuable therapeutic option for a range of gastric disorders. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its discovery to its intricate biological activities, to aid researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. | Semantic Scholar [semanticscholar.org]
Beyond the Gut: A Technical Guide to the Expanding Cytoprotective Roles of Rebamipide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Rebamipide, a quinolinone derivative, has long been established as a potent gastroprotective agent. Its clinical utility in treating gastritis and gastric ulcers is primarily attributed to its ability to increase endogenous prostaglandin production, enhance mucus secretion, and scavenge reactive oxygen species (ROS). However, a growing body of evidence reveals that the cytoprotective effects of this compound extend far beyond the gastrointestinal tract. This technical guide synthesizes preclinical and clinical data elucidating the multifaceted protective mechanisms of this compound in ocular, renal, neurological, and pulmonary tissues. We will delve into the molecular pathways modulated by this compound, including the inhibition of inflammatory cascades such as NF-κB and the NLRP3 inflammasome, and the activation of antioxidant defenses via the Nrf2 signaling pathway. This guide provides a comprehensive overview of its extra-gastrointestinal applications, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development endeavors.
Ocular Cytoprotection: A Novel Approach for Dry Eye Disease
This compound has emerged as a promising therapeutic for dry eye disease (DED), not merely as a lubricating agent but as an active modulator of ocular surface health. Its efficacy is rooted in its mucin-secretagogue and anti-inflammatory properties.
Mechanism of Action in the Eye
This compound's primary ocular benefit is its ability to increase the production of both membrane-associated and secreted mucins from conjunctival goblet cells and corneal epithelial cells.[1][2] Mucins are crucial for maintaining the stability of the tear film and protecting the ocular surface.[3] this compound upregulates the gene expression of key mucins, including MUC1, MUC4, and MUC16.[2] Furthermore, it exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and IL-8 in conjunctival epithelial cells, an action mediated through the suppression of NF-κB activation.[2] In animal models of DED, this compound has been shown to restore the balance of T helper 17 (Th17) and regulatory T (Treg) cells, further contributing to its anti-inflammatory profile.
Clinical Efficacy in Dry Eye Disease
Multiple clinical trials have demonstrated the efficacy and safety of 2% this compound ophthalmic suspension in treating DED. Treatment with this compound leads to significant improvements in both the objective signs and subjective symptoms of DED.
Table 1: Summary of Quantitative Data from this compound Dry Eye Disease Clinical Trials
| Outcome Measure | This compound 2% | Control (Sodium Hyaluronate 0.1%) | p-value | Reference |
| Change in Fluorescein Corneal Staining Score (4 weeks) | Greater Improvement | Lesser Improvement | Superiority Verified | |
| Change in Lissamine Green Conjunctival Staining Score (4 weeks) | Greater Improvement | Lesser Improvement | Superiority Verified | |
| Patient's Overall Treatment Impression (Improved/Markedly Improved at 4 weeks) | 64.5% | 34.7% | <0.05 | |
| Improvement in Foreign Body Sensation (4 weeks) | Significant Improvement | Less Improvement | <0.05 | |
| Improvement in Eye Pain (4 weeks) | Significant Improvement | Less Improvement | <0.05 |
Experimental Protocols
1.3.1. Quantification of Mucin-like Substances in Rabbit Conjunctiva
-
Animal Model: Male rabbits are treated with 2% this compound ophthalmic suspension six times a day for 14 days.
-
Sample Collection: After the final administration on day 15, the conjunctiva is excised.
-
Alcian Blue Binding Assay: The conjunctival tissue is weighed and homogenized in a cold 0.25 M sucrose solution. The amount of mucin-like substances is measured using an Alcian blue binding method, where the absorbance is read spectrophotometrically. This method quantifies the amount of sulfated and carboxylated mucins.
1.3.2. Assessment of Ocular Surface Damage in Clinical Trials
-
Fluorescein Corneal Staining (FCS): The cornea is divided into sections, and after instillation of fluorescein dye, the degree of staining in each section is graded on a scale (e.g., 0-3). The total score reflects the extent of corneal epithelial damage.
-
Lissamine Green Conjunctival Staining (LGCS): A similar grading system is used to assess epithelial damage on the conjunctiva after the application of lissamine green dye.
Nephroprotection: Counteracting Drug-Induced Kidney Injury
This compound has demonstrated significant protective effects against nephrotoxicity induced by drugs such as methotrexate. Its renoprotective actions are linked to its potent antioxidant and anti-inflammatory properties.
Mechanism of Action in the Kidney
In a rat model of methotrexate-induced nephrotoxicity, this compound was found to mitigate kidney injury by activating the NRF-2 (Nuclear factor erythroid 2-related factor 2) protein. This activation leads to an upregulation of the antioxidant genes SIRT-1 and FOXO-3, thereby boosting the kidney's antioxidant defenses. Concurrently, this compound inhibits the inflammatory response by downregulating the expression of NF-κB-p65 and Toll-like receptor 4 (TLR-4). Furthermore, it has been shown to activate the pro-survival mTOR/PI3K/AKT signaling pathway.
Quantitative Data from Preclinical Nephrotoxicity Studies
Table 2: Effects of this compound on Methotrexate-Induced Nephrotoxicity in Rats
| Parameter | Methotrexate (MTX) Group | This compound + MTX Group | Reference |
| Serum Urea | Significantly Increased | Significantly Reduced vs. MTX | |
| Serum Creatinine | Significantly Increased | Significantly Reduced vs. MTX | |
| Renal NRF-2 Protein | Decreased | Markedly Activated vs. MTX | |
| Renal NF-κB-p65 Expression | Increased | Significantly Downregulated vs. MTX | |
| Renal TLR-4 Expression | Increased | Significantly Downregulated vs. MTX | |
| Histopathological Damage (Glomerular size, tubular cell damage) | Severe | Attenuated |
Experimental Protocols
2.3.1. Methotrexate-Induced Nephrotoxicity Rat Model
-
Animals: Male Wistar rats.
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of methotrexate (20 mg/kg).
-
This compound Treatment: Oral gavage of this compound (100 mg/kg/day) for 7 days before and 5 days after the methotrexate injection.
-
Assessment of Renal Function: Blood samples are collected to measure serum levels of urea and creatinine using standard biochemical assays.
-
Histopathological Examination: Kidney tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate glomerular and tubular morphology.
-
Western Blot for NRF-2 and NF-κB-p65: Kidney tissue lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with primary antibodies specific for NRF-2 and NF-κB-p65, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Neuroprotection: A Potential Therapeutic for Neurodegenerative Diseases
Emerging research highlights the neuroprotective potential of this compound in experimental models of both Parkinson's and Alzheimer's disease.
Mechanism of Action in the Brain
In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound was shown to alleviate neuroinflammation and dopaminergic neurodegeneration by inhibiting the NLRP3 inflammasome. Surface plasmon resonance analysis confirmed a direct binding of this compound to NLRP3. This inhibition of the inflammasome leads to a significant downregulation of IL-1β levels and reduced microglial activation.
In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular streptozotocin, this compound treatment significantly attenuated cognitive deficits and oxidative stress. It also improved the density and survival of neurons in the hippocampus. The protective effects were associated with a reduction in acetylcholinesterase activity, nitrite levels, and lipid peroxidation, along with an increase in antioxidant enzyme levels (glutathione and catalase).
Quantitative Data from Preclinical Neuroprotection Studies
Table 3: Effects of this compound in a Mouse Model of Parkinson's Disease
| Parameter | MPTP Group | This compound + MPTP Group | Reference |
| Striatal Dopamine Levels | Significantly Decreased | Preserved | |
| Dopaminergic Neuron Loss in Substantia Nigra | Significant Loss | Significantly Reduced | |
| Microglial Activation | Increased | Significantly Reduced | |
| IL-1β Levels | Increased | Significantly Downregulated | |
| Motor Deficits (Bradykinesia, Motor Coordination) | Severe | Improved |
Table 4: Effects of this compound in a Rat Model of Alzheimer's Disease
| Parameter | Streptozotocin (STZ) Group | This compound + STZ Group | Reference |
| Cognitive Deficit | Significant Deficit | Attenuated | |
| Hippocampal Neuronal Density | Decreased | Improved | |
| Acetylcholinesterase Activity | Increased | Attenuated | |
| Lipid Peroxidation | Increased | Attenuated | |
| Antioxidant Enzyme Levels (Glutathione, Catalase) | Decreased | Increased |
Experimental Protocols
3.3.1. MPTP-Induced Parkinson's Disease Mouse Model
-
Model Induction: Mice are administered MPTP to induce dopaminergic neuron loss.
-
This compound Administration: this compound is administered to the mice, often via oral gavage.
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).
-
Neurochemical Analysis: Dopamine and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra. Markers for microglial activation (e.g., Iba1) and NLRP3 inflammasome components are also assessed.
3.3.2. Streptozotocin-Induced Alzheimer's Disease Rat Model
-
Model Induction: Sporadic Alzheimer's disease is induced by intracerebroventricular (ICV) injection of streptozotocin.
-
Cognitive Assessment: Spatial learning and memory are evaluated using behavioral tests like the Morris water maze and the object recognition test.
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of acetylcholinesterase, nitrite (an indicator of nitric oxide production), and markers of lipid peroxidation (e.g., malondialdehyde). The activity of antioxidant enzymes such as glutathione and catalase is also determined.
-
Histology: Brain sections, particularly the hippocampus, are examined for neuronal degeneration.
Pulmonary Protection: Attenuating Allergic Airway Inflammation
This compound has also demonstrated anti-inflammatory properties in the lungs. In a mouse model of mite-induced asthma, this compound suppressed the infiltration of eosinophils into the airways and lungs and attenuated the production of reactive oxygen species. A key mechanism identified was the inhibition of IL-33 production, a cytokine that drives Th2-associated inflammatory responses characteristic of asthma. Furthermore, this compound has been shown to reduce the expression of other inflammatory cytokines, including IL-4 and IL-5.
Table 5: Effects of this compound in a Mouse Model of Mite-Induced Asthma
| Parameter | Mite-Exposed Group | This compound + Mite-Exposed Group | Reference |
| Eosinophil Infiltration in Airways | Increased | Suppressed | |
| Reactive Oxygen Species Production in Lungs | Increased | Attenuated | |
| IL-33 Production | Increased | Inhibited |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for studying this compound's nephroprotective effects.
Conclusion and Future Directions
The evidence strongly supports the repositioning of this compound as a broad-spectrum cytoprotective agent with therapeutic potential extending well beyond its original gastrointestinal indications. Its ability to enhance mucosal defense, suppress inflammation, and combat oxidative stress through multiple signaling pathways makes it a compelling candidate for treating a variety of conditions characterized by cellular injury and inflammation. The well-established safety profile of oral this compound further enhances its appeal for these new applications.
Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of this compound in dry eye disease, and to explore its potential in nephroprotection, neurodegenerative disorders, and pulmonary diseases. Further mechanistic studies are also warranted to fully elucidate the downstream targets of the signaling pathways it modulates and to identify potential biomarkers for predicting treatment response. The development of novel formulations to enhance bioavailability in specific target tissues will also be a critical step in realizing the full therapeutic potential of this versatile cytoprotective drug.
References
Basic research into Rebamipide's effects on intestinal barrier function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intestinal barrier is a complex, semipermeable barrier that plays a crucial role in maintaining gut homeostasis by preventing the passage of harmful intraluminal substances, such as toxins, antigens, and microorganisms, into the systemic circulation. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy. Rebamipide, a gastroprotective agent, has demonstrated significant potential in preserving and restoring intestinal barrier function through a variety of mechanisms. This technical guide provides an in-depth analysis of the effects of this compound on the intestinal barrier, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanisms of Action
This compound exerts its protective effects on the intestinal barrier through a multifaceted approach, which includes:
-
Enhancement of Tight Junction Integrity: this compound has been shown to upregulate the expression of key tight junction proteins, such as claudins and zonula occludens (ZO-1), which are essential for maintaining the paracellular barrier.[1][2]
-
Stimulation of Mucin Production: It increases the secretion of mucins, particularly MUC2, from goblet cells, thereby reinforcing the mucus layer that acts as the first line of defense.[3][4]
-
Anti-inflammatory Properties: this compound suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, and inhibits neutrophil activation, reducing mucosal inflammation.[5]
-
Modulation of Gut Microbiota: Studies suggest that this compound can modulate the composition of the intestinal microbiota, which plays a critical role in maintaining barrier function.
-
Induction of Prostaglandin Synthesis: It stimulates the production of prostaglandins, which are known to be cytoprotective to the gastrointestinal mucosa.
-
Scavenging of Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by scavenging harmful free radicals, thus protecting intestinal epithelial cells from oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical and clinical studies investigating the effects of this compound on intestinal barrier function.
Table 1: In Vivo Studies on this compound's Effects on Intestinal Injury
| Model Organism | Injury Model | This compound Dosage | Key Findings | Reference |
| Rat | Indomethacin-induced | 30 and 100 mg/kg, p.o. | Reduced intestinal lesion area by 41% and 51%, respectively (p<0.01). | |
| Mouse | Aspirin-induced | 320 mg/kg/d for 5 days | Significantly increased proliferative index of small intestinal epithelium (P < 0.05). | |
| Rat | Gastroesophageal Reflux Disease (GERD) | 100 mg/kg, p.o. (with PPI) | Significantly higher expression of claudin-3 and -4 compared to control. | |
| Rat | Diclofenac-induced | Pretreatment | Significantly lower macroscopic and histological scores of small intestinal mucosa (p < 0.01). |
Table 2: In Vitro Studies on this compound's Effects on Intestinal Epithelial Cells
| Cell Line | Experimental Model | This compound Concentration | Key Findings | Reference |
| LS174T (goblet-like cells) | Mucin Secretion Assay | Not specified | Significantly increased MUC2 mRNA expression (P=0.003) and MUC2 protein secretion in a concentration-dependent manner. | |
| RIE (rat intestinal epithelial) cells | Wound Healing Assay | 2 mmol/L | Enhanced migration of RIE cells. | |
| Caco-2 cells | Permeability Assay | Not specified | Increased permeability of this compound nanocrystals compared to pure API. | |
| RGM-1 (rat gastric mucosal) cells | Aspirin-induced permeability | Not specified | Prevented aspirin-induced increase in FITC-dextran transport and disruption of ZO-1 distribution. |
Table 3: Clinical Studies on this compound's Efficacy
| Study Population | Condition | This compound Dosage | Key Findings | Reference |
| Patients with D-IBSoFD | Diarrheal variant of IBS with Functional Dyspepsia | Not specified | Significantly decreased serum zonulin levels. | |
| Healthy Volunteers | NSAID-induced enteropathy | Not specified | Showed a beneficial effect against small bowel damage (total RR = 2.70, 95% CI = 1.02-7.16, P = 0.045) compared to placebo. | |
| Patients with Erosive Gastritis | Erosive Gastritis | 150 mg twice daily (AD-203) vs. 100 mg thrice daily (Mucosta®) | Erosion improvement rates of 39.7% (AD-203) and 43.8% (Mucosta®) after 2 weeks. |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
In Vivo Model of NSAID-Induced Intestinal Injury
-
Animal Model: Male Wistar rats or BALB/c mice are commonly used.
-
Induction of Injury:
-
Indomethacin: A single oral dose of 10 mg/kg is administered.
-
Aspirin: Oral administration of 200 mg/kg/day for 5 days.
-
Diclofenac: Intragastric administration.
-
-
This compound Administration: this compound is typically administered orally (p.o.) at varying doses (e.g., 30, 100, or 320 mg/kg) before or after the induction of injury.
-
Assessment of Injury:
-
Macroscopic Evaluation: The area of intestinal lesions (ulcers, erosions) is measured.
-
Histological Analysis: Intestinal tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and epithelial thickness.
-
Biochemical Assays: Myeloperoxidase (MPO) activity and thiobarbituric acid-reactive substances (TBARS) can be measured as markers of inflammation and oxidative stress.
-
-
Protein and Gene Expression Analysis:
-
Western Blot: To quantify the expression of tight junction proteins (claudins, occludin, ZO-1), signaling proteins (COX-2, β-catenin), and inflammatory markers.
-
Quantitative PCR (qPCR): To measure the mRNA levels of target genes.
-
In Vitro Model of Intestinal Epithelial Cell Function
-
Cell Lines:
-
LS174T cells: A human colon adenocarcinoma cell line that exhibits goblet cell-like characteristics and is used to study mucin secretion.
-
RIE cells: A non-transformed rat intestinal epithelial cell line used for wound healing and migration assays.
-
Caco-2 cells: A human colorectal adenocarcinoma cell line that differentiates into a monolayer with characteristics of the small intestinal epithelium, widely used for permeability studies.
-
-
Experimental Assays:
-
Mucin Secretion Assay:
-
PAS Staining: Periodic acid-Schiff staining is used to visualize intracellular mucin content.
-
Dot Blot: To quantify the amount of secreted MUC2 protein in the cell culture supernatant using a specific antibody.
-
qPCR: To measure MUC2 mRNA expression levels.
-
-
Wound Healing (Migration) Assay:
-
A "wound" is created in a confluent monolayer of cells.
-
Cell migration to close the wound is monitored over time, with and without this compound treatment.
-
-
Permeability Assay:
-
Cells are grown on permeable supports (e.g., Transwell inserts).
-
The passage of a fluorescent marker (e.g., FITC-dextran) across the cell monolayer is measured to assess paracellular permeability.
-
-
Signaling Pathways and Visualizations
This compound's effects on intestinal barrier function are mediated by several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
This compound's Protective Mechanisms against NSAID-Induced Injury
This diagram illustrates the multifaceted protective actions of this compound against damage induced by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Caption: this compound's protective actions against NSAID-induced intestinal injury.
This compound-Mediated Mucin Secretion Pathway
This workflow illustrates how this compound stimulates mucin secretion in intestinal goblet cells through the Akt signaling pathway.
Caption: this compound stimulates mucin secretion via the EGFR/Akt pathway.
This compound's Role in Epithelial Restitution and Regeneration
This diagram outlines the signaling cascade through which this compound promotes the healing and regeneration of the intestinal epithelium.
Caption: this compound promotes epithelial regeneration and restitution.
Conclusion
This compound demonstrates a robust and multifaceted capacity to protect and restore intestinal barrier function. Its mechanisms of action, including the strengthening of tight junctions, enhancement of the mucus barrier, potent anti-inflammatory effects, and modulation of key signaling pathways, make it a compelling agent for the management of various gastrointestinal disorders characterized by impaired barrier integrity. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy. Further research, particularly large-scale clinical trials, will be crucial to fully elucidate its therapeutic potential and establish its role in the clinical management of intestinal barrier dysfunction.
References
- 1. Protective effect and mechanism of this compound on NSAIDs associated small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic effect of this compound on aspirin-induced gastric lesions and disruption of tight junctional protein zonula occludens-1 distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound upregulates mucin secretion of intestinal goblet cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Rebamipide: A Technical Guide to its Chemical Structure and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical architecture of rebamipide and the critical relationships between its structural components and biological activities. This compound, a quinolinone derivative, is a widely utilized gastroprotective agent with a multifaceted mechanism of action. Understanding its chemical properties and structure-activity relationship (SAR) is paramount for the development of novel analogs and therapeutic applications.
Chemical Structure of this compound
This compound is chemically described as (±)-2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.[1] Its molecular formula is C₁₉H₁₅ClN₂O₄, with a molar mass of 370.79 g·mol⁻¹. The structure comprises three key moieties:
-
A 2(1H)-quinolinone Core: This bicyclic heterocyclic system is fundamental to the molecule's scaffold.
-
A Propionic Acid Side Chain: Attached at position 4 of the quinolinone ring, this group is crucial for its classification as an amino acid derivative.
-
An N-(4-chlorobenzoyl)amino Group: Attached to the alpha-carbon of the propionic acid chain, this group significantly influences the molecule's activity.
The presence of a chiral center at the alpha-carbon of the propionic acid results in two enantiomers, though it is typically used as a racemic mixture.
Chemical Identifiers:
-
IUPAC Name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
-
CAS Number: 90098-04-7
-
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Structure-Activity Relationship (SAR)
This compound was identified as a lead compound after screening over 500 amino acid analogs of 2(1H)-quinolinone for their efficacy in healing experimental gastric ulcers.[2] This extensive research underscored the importance of specific structural features for its gastroprotective and anti-inflammatory activities.
Key Structural Features for Activity
Descriptive SAR studies have elucidated several structural elements critical for this compound's efficacy, particularly its potent hydroxyl radical scavenging activity. These features include:
-
The 3,4-double bond and the 2-oxo functionality of the quinolinone moiety.
-
The carbonyl group of the amide linkage.
-
The presence of the para-substituted chlorobenzyl group .
These components are believed to work in concert to create a pharmacophore capable of effectively neutralizing reactive oxygen species (ROS) and interacting with biological targets.
Quantitative SAR of this compound Derivatives
While comprehensive SAR data on the primary anti-ulcer activity of this compound analogs is not extensively published, a quantitative analysis of this compound and its derivatives as inhibitors of the Suppressor of T-cell Receptor Signaling-1 Histidine Phosphatase (Sts-1HP) provides valuable insight into the molecule's SAR.[3] This study highlights how modifications to the core structure impact inhibitory potency.
| Compound | R¹ (Position 4 of Benzoyl Ring) | R² (Position 7 of Quinolinone Ring) | IC₅₀ (µM) against Sts-1HP[3] |
| This compound | Cl | H | 0.8 ± 0.1 |
| Analog 1 | H | H | 1.9 ± 0.3 |
| Analog 2 | F | H | 0.6 ± 0.1 |
| Analog 3 | Br | H | 0.8 ± 0.1 |
| Analog 4 | I | H | 1.1 ± 0.1 |
| Analog 5 | CH₃ | H | 0.9 ± 0.1 |
| Analog 6 | CH₂CH₃ | H | 0.7 ± 0.1 |
| Analog 7 | CF₃ | H | 0.6 ± 0.1 |
| Analog 8 | OCH₃ | H | 1.1 ± 0.1 |
| Analog 9 | Cl | OCH₃ | 1.8 ± 0.3 |
| Analog 10 | Cl | F | 1.0 ± 0.1 |
Table 1: Inhibitory activity (IC₅₀) of this compound and its analogs against Sts-1HP. This data demonstrates the sensitivity of the molecule's activity to substitutions on both the benzoyl and quinolinone rings.[3]
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are not attributed to a single mechanism but rather to a constellation of actions that collectively enhance mucosal defense and promote healing.
Induction of Prostaglandin Synthesis
This compound stimulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (PGs), particularly PGE₂. Prostaglandins play a crucial role in gastric cytoprotection by increasing mucus and bicarbonate secretion and improving mucosal blood flow. This induction is a transient effect, providing a localized and controlled increase in protective mediators.
Anti-inflammatory and Cytoprotective Effects
A significant component of this compound's action is its ability to mitigate inflammation and protect cells from damage. It achieves this by scavenging reactive oxygen species (ROS) and inhibiting the activation and infiltration of neutrophils, which are key drivers of mucosal injury.
-
ROS Scavenging: this compound is a potent scavenger of hydroxyl radicals, directly neutralizing these damaging molecules. The second-order rate constant for this reaction is 2.24 x 10¹⁰ M⁻¹s⁻¹, indicating a highly efficient process.
-
Neutrophil Inhibition: The drug inhibits neutrophil chemotaxis, adherence to endothelial cells, and the production of superoxide anions. This reduces the inflammatory cascade at sites of mucosal injury.
Key Experimental Protocols
The biological activities of this compound and its analogs are assessed using a variety of established in vivo and in vitro models.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This in vivo model is a standard for evaluating the ulcer healing properties of test compounds. It produces deep, well-defined ulcers that closely resemble human peptic ulcers.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are fasted for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: Animals are anesthetized (e.g., ketamine/xylazine or intraperitoneal pentobarbital sodium).
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A solution of acetic acid (e.g., 60-100%) is applied to the serosal surface of the stomach, typically in the antral region. This is often done by injecting a small volume (e.g., 0.12 mL) into the subserosal layer or by applying a filter paper soaked in acetic acid to the serosa for a fixed duration (e.g., 30-90 seconds).
-
Closure: The stomach is returned to the peritoneal cavity, and the abdominal wall is sutured.
-
Treatment: The test compound (this compound or analog) or vehicle is administered orally, typically once or twice daily, for a period of 7 to 14 days, starting on a specified day post-ulcer induction.
-
Evaluation: At the end of the treatment period, animals are euthanized, and their stomachs are removed. The ulcerated area is measured (in mm²), and a healing index is calculated. Histological examination is often performed to assess the quality of mucosal regeneration.
In Vitro ROS Scavenging Activity Assay (ESR)
Electron Spin Resonance (ESR) spectroscopy is a highly sensitive method for detecting and quantifying free radicals, providing direct evidence of a compound's scavenging ability.
Methodology:
-
Radical Generation: Hydroxyl radicals (•OH) are generated in a controlled system, such as the Fenton reaction (Fe²⁺ + H₂O₂) or by UV irradiation of H₂O₂.
-
Spin Trapping: A spin trap agent, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), is added to the system. The spin trap reacts with the short-lived hydroxyl radicals to form a more stable radical adduct (DMPO-OH) that can be detected by ESR.
-
Incubation with Test Compound: The radical-generating system and spin trap are incubated with varying concentrations of this compound or a control scavenger.
-
ESR Measurement: The reaction mixture is transferred to a quartz capillary tube and placed within the ESR spectrometer. The intensity of the characteristic DMPO-OH signal is measured.
-
Quantification: The scavenging activity is determined by the dose-dependent decrease in the ESR signal intensity of the DMPO-OH adduct compared to the control (without this compound). The second-order rate constant can be calculated from kinetic studies.
Prostaglandin E₂ (PGE₂) Immunoassay
This assay quantifies the amount of PGE₂ produced by cells or tissues, providing a measure of COX-2 activity following stimulation with a test compound.
Methodology:
-
Sample Preparation:
-
In Vitro: Gastric mucosal cells (e.g., RGM1) are cultured and treated with various concentrations of this compound for a specified time. The cell culture supernatant is then collected.
-
In Vivo: Gastric mucosal tissue is homogenized in a buffer, and the homogenate is centrifuged to obtain a clear supernatant.
-
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is typically used. PGE₂ in the sample competes with a fixed amount of enzyme-labeled PGE₂ (e.g., alkaline phosphatase-labeled) for binding to a limited number of anti-PGE₂ antibody sites coated on a microplate.
-
Procedure:
-
Standards and samples are added to the antibody-coated wells.
-
The enzyme-labeled PGE₂ conjugate is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., pNPP) is added, which develops a color in proportion to the amount of enzyme-labeled PGE₂ that has bound. The color intensity is inversely proportional to the concentration of PGE₂ in the sample.
-
-
Detection: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Calculation: A standard curve is generated using known concentrations of PGE₂, and the concentration of PGE₂ in the samples is interpolated from this curve.
References
- 1. Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents. 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propi oni c acid and related compounds. | Semantic Scholar [semanticscholar.org]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and derivatives are potent, selective inhibitors of histidine phosphatase activity of the Suppressor of T cell Receptor Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rebamipide Dosage Determination in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the determination of rebamipide dosage for in vivo animal studies, covering various therapeutic areas. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical research.
Introduction to this compound
This compound is a gastroprotective and mucoprotective agent with a multifaceted mechanism of action.[1][2][3] It is known to stimulate prostaglandin synthesis, enhance mucus production, scavenge free radicals, and exhibit anti-inflammatory properties.[1][4] These characteristics have led to its investigation in a wide range of disease models beyond its primary indication for gastric ulcers.
Pharmacokinetics of this compound in Animals
Understanding the pharmacokinetic profile of this compound in different animal species is crucial for designing effective in vivo studies. This compound is a poorly water-soluble molecule, which can affect its absorption.
Key Pharmacokinetic Parameters:
-
Absorption: this compound is better absorbed in the lower gastrointestinal tract compared to the acidic upper GI tract, which can result in two distinct plasma concentration peaks. In rats, a double-peak phenomenon in the pharmacokinetic profile has been observed.
-
Distribution: When administered orally to rats, the highest concentrations of radiolabelled this compound were found in the stomach, intestines, kidneys, and liver.
-
Metabolism: this compound undergoes minimal first-pass metabolism. In the liver, it is primarily metabolized by the CYP3A4 enzyme.
-
Elimination: The plasma elimination half-life is approximately two hours. About 10% of an oral dose is eliminated in the urine in healthy adult males, with the rest excreted in feces as inactive metabolites.
Interspecies Differences:
Significant differences in the pharmacokinetics of this compound have been observed between species. For instance, the half-life of this compound in rats is longer (12.85 ± 7.86 h) than in dogs (5.62 ± 2.24 h).
Dosage and Administration in Various Animal Models
The appropriate dosage and route of administration for this compound are highly dependent on the animal model and the disease being studied.
Gastrointestinal Disorders
Table 1: this compound Dosage for Gastrointestinal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Indomethacin-induced small intestinal injury | Rat | Oral (p.o.) | 30 and 100 mg/kg | 5 doses over 31 hours | Dose-dependently reduced intestinal lesion area. |
| Indomethacin-induced intestinal damage | Rat | Oral (p.o.) | 30-300 mg/kg | Twice, 30 min before and 6 h after indomethacin | Dose-dependently prevented the development of intestinal lesions. |
| Acetic acid-induced gastric ulcers | Rat | Oral (p.o.) | Not specified | 7 days | Promoted ulcer healing delayed by alendronate. |
| DSS-induced colitis | Rat | Oral (in diet) | 160 mg/kg/day | 1 week | Significantly lessened clinical and histopathological findings of colitis. |
| DSS-induced colitis | Rat | Rectal enema | 0.3% or 1% solution | 14 days, twice daily | Ameliorated stool abnormality and reduced colonic mucosal lesions. |
| TNBS-induced colitis | Rat | Rectal enema | 1% solution (2 mL/kg) | 7 days, twice daily | Reduced mucosal damage and thickening of the colonic wall. |
| 5-Fluorouracil-induced small intestinal mucositis | Mouse | Oral (p.o.) | 150 mg/kg | 6 days | Attenuated the severity of mucosal injury. |
| Ammonia-induced gastric mucosal lesions | Rat | Intraperitoneal (i.p.) | 10-100 mg/kg | Single dose | Dose-dependently decreased the severity of gastric mucosal lesions. |
Ophthalmic Conditions
Table 2: this compound Dosage for Ocular Models
| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Scopolamine-induced dry eye | Mouse | Topical (eye drops) | 2% solution | 2 weeks, four times daily | Reduced corneal staining scores and increased tear film breakup time. |
| Environmental dry eye stress | Mouse | Topical (eye drops) | 2% solution | 7 days (4 days pretreatment) | Lowered lissamine green staining score and preserved corneal sensitivity. |
| N-acetylcysteine-induced dry eye | Rabbit | Topical (eyelid application) | 1.5% nanoparticle formulation | 6 days, once daily | Increased lacrimal fluid volume and mucin levels. |
| Glaucoma eyedrop-induced ocular surface disorders | Rabbit | Topical (eye drops) | 50 µL | 30 days, four times daily | Improved corneal and conjunctival epithelial damage. |
| Denervation-induced dry eye | Rabbit | Topical (eye drops) | 2% suspension | 14 days, four times daily | Significantly improved fluorescein and rose bengal scores. |
Other Conditions
Table 3: this compound Dosage for Other Models
| Disease Model | Animal Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Sjögren's Syndrome | Mouse (NFS/sld) | Oral (p.o.) | 0.3 or 3 mg/kg | 4 weeks, daily | The 3 mg/kg dose prevented the development of autoimmune lesions. |
| Cauterization-induced oral ulcer | Rat | Intra-oral | 2% and 4% liquids (0.5 mL/kg) | 5 days, four times daily | Showed significant healing effects. |
| Radiation-induced glossitis | Rat | Intra-oral | 2% liquid (0.5 mL/kg) | 14 days, six times daily | Significantly reduced the area of ulcerated injury. |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
-
Pro-Survival and Anti-Apoptotic Pathways: this compound activates the ERK1/2, p38MAPK, and AKT/mTOR signaling pathways. This leads to increased production of mucin and COX-2, and an increase in anti-apoptotic factors like Bcl-2, while reducing pro-apoptotic proteins.
-
Anti-Inflammatory Pathways: this compound can inhibit the Toll-like receptor 4/NF-κB pathway, which helps in restoring tight junctions in the gastric mucosa. It also reduces NF-κB signaling activity in salivary glands, which alleviates inflammation in mouse models of Sjögren's syndrome.
-
Mucin Production Pathway: In corneal epithelial cells, this compound enhances the expression of MUC1, MUC4, and MUC16 genes through the activation of the EGFR pathway, leading to increased mucin production.
-
Anti-fibrotic and Anti-tumor Pathways: this compound has been shown to trigger the suppressor of mothers against decapentaplegic (SMAD) signaling pathway, leading to the inhibition of human gastric cancer cell growth. It also suppresses the induction of β-catenin, reducing the potential for tumor proliferation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a gastrointestinal protective drug with pleiotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocol for Rebamipide Administration in Rat Models of Gastritis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a gastroprotective agent demonstrated to be effective in the treatment of gastritis and gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, antioxidant properties, and anti-inflammatory effects.[1] In preclinical research, rat models of gastritis are crucial for evaluating the efficacy and mechanisms of therapeutic agents like this compound. This document provides a standardized protocol for the administration of this compound in common rat models of gastritis, including detailed experimental procedures, data presentation, and visualization of relevant signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize typical dosages and protocols for inducing gastritis in rat models and the subsequent administration of this compound.
Table 1: Gastritis Induction Protocols in Rats
| Induction Method | Agent | Dosage/Concentration | Route of Administration | Duration/Frequency | Reference |
| NSAID-Induced | Indomethacin | 30 mg/kg body weight | Oral | Single dose | [2][3] |
| Ischemia/Reperfusion | Ischemia for 30 min, Reperfusion for 60 min | N/A | Surgical | Single event | [1] |
| Chemical-Induced | 0.1 N HCl | 1 ml/100 g body weight | Intragastric instillation | Continuous during reperfusion | [1] |
Table 2: this compound Administration Protocols in Rat Gastritis Models
| Gastritis Model | This compound Dosage | Route of Administration | Frequency/Duration | Outcome Measure | Reference |
| Ischemia/Reperfusion | 30 and 100 mg/kg | Intraperitoneal | Single dose, prior to ischemia | Reduction in mucosal damage score | |
| Platelet-Activating Factor | Not specified | Not specified | Not specified | Inhibition of gastric injury score and thiobarbituric acid-reactive substances | |
| Indomethacin-Induced | 30 and 100 mg/kg | Oral | 5 times | Inhibition of small intestinal mucosal injury |
Experimental Protocols
NSAID (Indomethacin)-Induced Gastritis Model
This protocol describes the induction of acute gastritis using the nonsteroidal anti-inflammatory drug, Indomethacin.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles (16-18 gauge)
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats for 24 hours before indomethacin administration, with continued free access to water.
-
Indomethacin Preparation: Prepare a suspension of indomethacin in the chosen vehicle at a concentration suitable for administering 30 mg/kg body weight in a volume of 5-10 ml/kg.
-
Gastritis Induction: Administer a single oral dose of indomethacin (30 mg/kg) to each rat using an oral gavage needle.
-
Observation Period: House the rats in individual cages and observe for signs of gastritis. Gastric lesions typically manifest within 4-6 hours after indomethacin administration.
-
Euthanasia and Tissue Collection: At the end of the observation period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Lesion Assessment: Macroscopically examine the gastric mucosa for lesions. The severity of gastritis can be quantified using a lesion scoring system.
This compound Administration via Oral Gavage
This protocol details the procedure for administering this compound to rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles (16-18 gauge)
-
Syringes
-
Weighing scale
Procedure:
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg or 100 mg/kg dose).
-
Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in one hand, securing the head and neck to prevent movement.
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently open the rat's mouth and insert the gavage needle over the tongue and into the esophagus. The needle should pass smoothly without resistance. If the animal struggles or shows signs of respiratory distress, withdraw the needle immediately.
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound suspension.
-
Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in a rat model of gastritis.
Signaling Pathway of this compound's Gastroprotective Effects
Caption: Signaling pathways involved in this compound's gastroprotective effects.
References
- 1. Preventive effect of this compound on gastric lesions induced by ischemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rebamipide Solution Preparation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Rebamipide solutions for use in a variety of cell culture experiments. This compound is a quinolone derivative with mucosal protective and anti-inflammatory properties, making it a compound of interest in various research fields, including gastroenterology and ophthalmology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to its use in cell culture applications.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 370.79 g/mol | - | [1] |
| Solubility | ~1 mg/mL | DMSO, Dimethylformamide | [2] |
| 74 mg/mL | DMSO | [1] | |
| ≥10.25 mg/mL | DMSO | [3] | |
| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | [2] | |
| Sparingly soluble | Aqueous Buffers | ||
| Slightly soluble | Water, Methanol, Ethanol | ||
| Recommended Stock Solution Concentration | 1-10 mM | DMSO | General Practice |
| Typical Working Concentration | 1 µM - 1 mM | Cell Culture Media | |
| Storage and Stability | ≥ 4 years (Crystalline Solid) | -20°C | |
| Not recommended for more than one day (Aqueous Solution) | 2-8°C |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 370.79)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 3.71 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. The crystalline solid is stable for at least 4 years.
2. Preparation of this compound Working Solution in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final volume of the working solution needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the desired final concentration. For example, to prepare 10 mL of a 100 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10 mM) * V1 = (0.1 mM) * (10 mL)
-
V1 = 0.01 mL or 10 µL
-
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Important: To avoid precipitation, add the DMSO stock solution to the media while gently vortexing or swirling the tube. This compound is sparingly soluble in aqueous buffers, and a two-step dilution process (first in DMSO, then in aqueous buffer) is recommended.
-
Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. Typically, a final DMSO concentration of ≤ 0.5% is well-tolerated by most cell lines.
-
The freshly prepared aqueous working solution should be used immediately, as storage for more than one day is not recommended.
Visualizations
This compound Solution Preparation Workflow
References
Application Notes & Protocols: Rebamipide in NSAID-Induced Enteropathy Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with significant gastrointestinal complications, including enteropathy, characterized by erosions, ulcers, and bleeding in the small intestine.[1] Unlike NSAID-induced gastropathy, which is primarily managed by proton pump inhibitors (PPIs), NSAID-induced enteropathy is more complex and lacks established, effective treatments.[2] Rebamipide, a mucosal protective agent, has emerged as a promising therapeutic agent for preventing and treating NSAID-induced small intestinal injury.[2][3] It has been shown to be effective in both clinical and animal studies by regulating prostaglandins, inhibiting reactive oxygen species, and suppressing inflammation.[4] These application notes provide a summary of the use of this compound in animal models of NSAID-induced enteropathy, including detailed experimental protocols and a summary of key findings.
Mechanism of Action of this compound in NSAID-Induced Enteropathy this compound exerts its protective effects on the small intestine through multiple mechanisms:
-
Reduction of Intestinal Permeability: this compound strengthens the mucosal barrier, reducing the increased intestinal permeability caused by NSAIDs. It helps restore the integrity of tight junctions between epithelial cells.
-
Anti-inflammatory Effects: this compound has been shown to suppress the inflammatory cascade. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.
-
Antioxidant Properties: The drug reduces oxidative stress in the intestinal mucosa by decreasing malondialdehyde (MDA) content and myeloperoxidase (MPO) activity, which are markers for lipid peroxidation and neutrophil infiltration, respectively.
-
Modulation of Gut Microbiota: NSAIDs can cause an imbalance in the intestinal flora (dysbiosis). This compound helps to restore a healthier microbial composition, for instance by increasing the population of beneficial bacteria like Lactobacillus.
Caption: NSAID and this compound signaling pathway.
Experimental Protocols
This section details standardized protocols for inducing and evaluating NSAID enteropathy in animal models and for testing the efficacy of this compound.
Caption: General workflow for animal studies.
Protocol 1: Diclofenac-Induced Enteropathy in Rats
This protocol is adapted from models described in the literature.
-
Animals: Male Sprague-Dawley or Wistar rats (40-weeks old for chronic models, younger for acute), weighing 200-250g.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, 50-60% humidity) with free access to standard chow and water.
-
Grouping (Example):
-
Group 1: Control (Vehicle)
-
Group 2: Diclofenac (7.5 mg/kg, twice daily)
-
Group 3: Diclofenac (7.5 mg/kg, twice daily) + this compound (e.g., 300 mg/kg, once daily)
-
-
Induction and Treatment:
-
Administer this compound or vehicle orally (intragastric gavage) once daily.
-
One hour after this compound/vehicle administration, administer diclofenac sodium (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally twice daily for the desired period (e.g., 5-14 days).
-
-
Assessment of Intestinal Damage:
-
Euthanize animals 12-24 hours after the final NSAID dose.
-
Immediately excise the small intestine, open it along the anti-mesenteric border, and rinse with cold saline.
-
Macroscopic Scoring: Score the intestine for hemorrhagic lesions, ulcers, and strictures. The total length of ulcerations can be measured.
-
Histological Analysis: Collect tissue sections from the jejunum and ileum, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation, villous atrophy, and crypt hyperplasia.
-
-
Biochemical Assays:
-
Homogenize intestinal tissue samples for analysis.
-
Myeloperoxidase (MPO) Activity: Measure as an index of neutrophil infiltration.
-
Malondialdehyde (MDA) Levels: Measure as an indicator of lipid peroxidation.
-
Cytokine Levels: Measure levels of TNF-α, IL-1β, etc., using ELISA kits.
-
Protocol 2: Indomethacin-Induced Enteropathy in Mice
This protocol is based on common models used to study acute intestinal injury.
-
Animals: Male C57BL/6 or Kunming mice, 6-8 weeks old, weighing 20-25g.
-
Acclimatization: As described in Protocol 1.
-
Grouping (Example):
-
Group 1: Control (Vehicle)
-
Group 2: Indomethacin (10 mg/kg)
-
Group 3: Indomethacin (10 mg/kg) + this compound (e.g., 100 mg/kg)
-
-
Induction and Treatment:
-
Administer this compound or vehicle orally.
-
After a set pre-treatment time (e.g., 1-4 hours), administer indomethacin (suspended in 0.5% carboxymethylcellulose) orally or via subcutaneous injection.
-
-
Assessment of Intestinal Damage:
-
Euthanize animals 24 hours after indomethacin administration.
-
Perform macroscopic, histological, and biochemical assessments as detailed in Protocol 1.
-
-
Intestinal Permeability Assay (Optional):
-
Four hours before euthanasia, orally administer FITC-dextran (4 kDa).
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Measure the fluorescence of the plasma to determine the concentration of FITC-dextran that has passed from the gut into the circulation.
-
Data Presentation: Summary of this compound Efficacy
The following tables summarize quantitative data from studies evaluating this compound in animal models of NSAID-induced enteropathy.
Table 1: Effect of this compound on Biochemical Markers in Diclofenac-Induced Enteropathy in Mice Data extracted from a study where diclofenac (2.5 mg/kg) was administered for 3 days. This compound was given 4 hours after diclofenac.
| Treatment Group | This compound Dose (mg/kg) | Small Intestinal MDA (nmol/mg protein) | Small Intestinal MPO (U/g) |
| Control | - | 0.97 ± 0.28 | 0.159 ± 0.025 |
| Diclofenac | - | 1.65 ± 0.32 | 0.236 ± 0.027 |
| Diclofenac + this compound | 100 | Data not specified | Data not specified |
| Diclofenac + this compound | 200 | Data not specified | Data not specified |
| Diclofenac + this compound | 400 | Significantly reduced | Significantly reduced |
(Note: The referenced study states significant reduction with this compound but does not provide specific mean ± SD values for all dose groups in the abstract/summary available. The table reflects the direction of the effect.)
Table 2: Healing Effect of this compound in Patients with NSAID-Induced Enteropathy While not an animal model, this clinical trial data provides crucial context for the translational relevance of the research. Patients received treatment for 4 weeks.
| Parameter | This compound Group (100 mg, 3x daily) | Placebo Group | P-value |
| Change in Number of Erosions | -2.5 ± 3.4 | 2.1 ± 3.9 | < 0.0001 |
| Change in Number of Ulcers | -0.5 ± 1.6 | 0.1 ± 0.7 | 0.024 |
| Change in Serum Total Protein | 0.06 ± 0.36 | -0.27 ± 0.34 | 0.0005 |
Conclusion Animal models are indispensable tools for investigating the pathogenesis of NSAID-induced enteropathy and for the preclinical evaluation of potential therapeutic agents. This compound has consistently demonstrated a protective effect in these models, primarily through the reinforcement of the mucosal barrier, and its anti-inflammatory and antioxidant activities. The protocols and data presented here provide a framework for researchers to design and conduct studies to further explore the therapeutic potential of this compound and other novel compounds for this challenging clinical condition.
References
- 1. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: EFFECTIVE DRUG PREVENTION OF NSAID ENTEROPATHY IS POSSIBLE | Moroz | Modern Rheumatology Journal [mrj.ima-press.net]
- 3. A randomized, double-blinded, placebo-controlled, multicenter trial, healing effect of this compound in patients with low-dose aspirin and/or non-steroidal anti-inflammatory drug induced small bowel injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Rebamipide in H. pylori Co-culture Systems with Gastric Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of rebamipide on gastric epithelial cells in a Helicobacter pylori (H. pylori) co-culture system. The protocols outlined below are based on established methodologies from various studies and are intended to serve as a foundational resource for researchers in this field.
Introduction
Helicobacter pylori infection is a major cause of gastric inflammation, peptic ulcers, and gastric cancer. The bacterium adheres to the gastric epithelium, initiating a cascade of inflammatory responses, primarily mediated by the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like Interleukin-8 (IL-8). This compound, a gastroprotective agent, has been shown to mitigate H. pylori-induced gastric mucosal injury. These protocols detail the in vitro methods to study the protective effects of this compound in an H. pylori co-culture model with gastric epithelial cells.
Key Mechanisms of this compound Action
This compound exerts its protective effects through a multi-faceted approach:
-
Inhibition of H. pylori Adhesion: this compound has been shown to inhibit the adhesion of H. pylori to gastric epithelial cells, a crucial initial step in the infection process.[1][2]
-
Anti-inflammatory Effects: It significantly suppresses the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines, most notably IL-8.[3][4]
-
Cytoprotection: this compound protects gastric epithelial cells from damage induced by H. pylori and the associated inflammatory response, including damage from reactive oxygen species produced by neutrophils.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in H. pylori co-culture systems as reported in various studies.
Table 1: Effect of this compound on H. pylori Adhesion to Gastric Epithelial Cells
| Cell Line | This compound Concentration | Incubation Time | Inhibition of Adhesion | Reference |
| MKN-28 | 100 µg/mL | 90 minutes | Significant inhibition | |
| MKN-45 | 100 µg/mL | 90 minutes | Significant inhibition |
Table 2: Effect of this compound on H. pylori-Induced IL-8 Production
| Cell Line | This compound Concentration | Co-culture Time | Inhibition of IL-8 Production | Reference |
| KATO III | 100-1000 µM | Not Specified | Concentration-dependent inhibition | |
| Gastric Mucosa | 300 mg (in vivo) | 2 weeks | Significant decrease in IL-8 levels |
Table 3: Effect of this compound on H. pylori-Induced NF-κB Activation
| Cell Line | This compound Concentration | Co-culture Time | Inhibition of NF-κB Activation | Reference |
| AGS | Not Specified | Not Specified | Significant inhibition | |
| KATO III | Not Specified | Not Specified | Significant inhibition |
Table 4: Cytoprotective Effects of this compound
| Experimental System | This compound Concentration | Effect | Reference |
| Co-culture with neutrophils | < 1 mM | Attenuated oxidant production | |
| Co-culture with neutrophils | Dose-dependent | Attenuated cellular damage | |
| In vitro model | 1 mM | 21.7% inhibition of urease activity |
Signaling Pathways and Experimental Workflow
H. pylori Induced Inflammatory Pathway and this compound's Intervention
Caption: this compound's mechanism in mitigating H. pylori-induced inflammation.
General Experimental Workflow
Caption: A generalized workflow for studying this compound's effects.
Experimental Protocols
Cell and Bacterial Culture
1.1. Gastric Epithelial Cell Culture
-
Cell Lines: Human gastric adenocarcinoma cell lines such as AGS, KATO III, MKN-28, or MKN-45 are commonly used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
1.2. H. pylori Culture
-
Strains: Commonly used strains include ATCC 43504, NCTC 11637, or clinical isolates.
-
Agar Medium: Brain Heart Infusion (BHI) agar or Columbia blood agar supplemented with 5-10% horse or sheep blood.
-
Liquid Medium: Brucella broth or BHI broth supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C under microaerophilic conditions (5% O2, 10% CO2, and 85% N2).
-
Harvesting: For co-culture experiments, harvest bacteria from liquid culture in the logarithmic growth phase. Centrifuge the bacterial suspension, wash with phosphate-buffered saline (PBS), and resuspend in antibiotic-free cell culture medium. Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) and by plating serial dilutions on agar plates to determine colony-forming units (CFU)/mL.
Co-culture of Gastric Epithelial Cells with H. pylori
-
Seed gastric epithelial cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere and grow to 80-90% confluency.
-
The day before the experiment, replace the culture medium with antibiotic-free medium.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in antibiotic-free cell culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Pre-treat the gastric epithelial cells with the this compound-containing medium for a specified period (e.g., 1-2 hours) before adding H. pylori. Include a vehicle control (medium with the same concentration of the solvent).
-
Infection: Add the prepared H. pylori suspension to the cells at a multiplicity of infection (MOI) of 10-100.
-
Incubate the co-culture for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Adhesion Assay (ELISA-based)
This protocol is adapted from established methods to quantitatively measure H. pylori adhesion.
-
Seed gastric epithelial cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with this compound (e.g., 100 µg/mL) for 90 minutes.
-
Wash the cells with PBS to remove the this compound.
-
Add the H. pylori suspension (e.g., 10^7 CFU/well) and incubate for 90 minutes.
-
Wash the wells gently with PBS three times to remove non-adherent bacteria.
-
Fix the cells and adherent bacteria with 4% paraformaldehyde for 20 minutes.
-
Block the wells with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Add a primary antibody against H. pylori (e.g., rabbit anti-H. pylori antibody) and incubate for 1 hour.
-
Wash the wells with PBS and add a secondary antibody conjugated to horseradish peroxidase (HRP) (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour.
-
Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Perform the co-culture in a 96-well plate as described in section 2.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control cells with 1% Triton X-100.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
IL-8 Quantification (ELISA)
-
Perform the co-culture in a 24-well or 6-well plate.
-
After the desired incubation time, collect the culture supernatant and centrifuge to remove any cells and bacteria.
-
Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit, following the manufacturer's protocol.
-
Normalize the IL-8 concentration to the total protein content of the cells in each well.
NF-κB Activity Assay (Luciferase Reporter Assay)
-
Transfect the gastric epithelial cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene. Also, co-transfect a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24-48 hours, perform the co-culture with H. pylori and this compound treatment as described in section 2.
-
At the end of the incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the therapeutic potential of this compound in the context of H. pylori-induced gastric inflammation and cell injury. By utilizing these standardized methods, researchers can obtain reproducible and comparable data, contributing to a better understanding of the mechanisms of action of this compound and the development of novel therapeutic strategies against H. pylori infection.
References
- 1. Effect of this compound, a novel antiulcer agent, on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a Novel Antiulcer Agent, on Helicobacter pylori Adhesion to Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on the neutrophil adherence stimulated by conditioned media from Helicobacter pylori-infected gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antiulcer agent, attenuates Helicobacter pylori induced gastric mucosal cell injury associated with neutrophil derived oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rebamipide Efficacy in Dry Eye Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide, initially developed as a gastroprotective agent, has demonstrated significant therapeutic potential for dry eye disease.[1][2] Its multifaceted mechanism of action, which includes increasing mucin secretion, promoting epithelial healing, and exerting anti-inflammatory effects, makes it a promising candidate for ocular surface disorders.[1][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established rabbit models of dry eye, offering a comprehensive framework for preclinical assessment.
The protocols outlined below cover the induction of dry eye in rabbits, administration of this compound, and a suite of analytical methods to quantify its therapeutic effects on the ocular surface. These include clinical scoring of corneal and conjunctival damage, assessment of tear film stability and production, and histological and molecular analyses to elucidate the underlying mechanisms of action.
Experimental Protocols
Induction of Dry Eye in Rabbit Models
A common and effective method for inducing a stable dry eye model in rabbits is through the unilateral section of the greater superficial petrosal nerve (GSPN), which innervates the lacrimal gland.[4]
Materials:
-
Male New Zealand white rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Surgical instruments for sterile surgery
-
Stereomicroscope
Protocol:
-
Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols.
-
Make a skin incision along the zygomatic arch.
-
Dissect the subcutaneous tissue and muscle layers to expose the pterygopalatine fossa.
-
Under a stereomicroscope, carefully identify and transect the greater superficial petrosal nerve.
-
Suture the incision layers.
-
Allow the animals to recover for a post-operative period (e.g., 7 days) to allow the dry eye condition to stabilize before commencing treatment.
Administration of this compound Ophthalmic Suspension
Materials:
-
2% this compound ophthalmic suspension
-
Vehicle control (placebo suspension without this compound)
-
Calibrated micropipette
Protocol:
-
Randomly divide the dry eye rabbits into three groups: no treatment, vehicle-treated, and 2% this compound-treated.
-
Instill 50 µL of the respective solution (2% this compound or vehicle) into the conjunctival sac of the designated eye.
-
Administer the eye drops four times a day for a period of 14 to 30 days.
-
The contralateral, non-operated eye can serve as a healthy control.
Efficacy Evaluation Methods
a. Fluorescein and Rose Bengal Staining: To assess corneal and conjunctival epithelial damage.
Protocol:
-
Instill 5 µL of 1% sodium fluorescein solution into the conjunctival sac.
-
After 2 minutes, examine the cornea under a slit-lamp microscope with a cobalt blue filter.
-
Score the degree of corneal staining based on a standardized grading system (e.g., 0-3 scale for different corneal areas).
-
Subsequently, instill 5 µL of 1% Rose Bengal solution.
-
After 2 minutes, examine the cornea and conjunctiva under a slit-lamp microscope with a yellow filter.
-
Score the degree of staining on a standardized scale.
b. Tear Film Break-Up Time (BUT): To measure tear film stability.
Protocol:
-
Instill 5 µL of 1% sodium fluorescein solution into the conjunctival sac.
-
Ask the animal to blink several times to ensure even distribution of the dye.
-
Using a slit-lamp with a cobalt blue filter, observe the tear film and measure the time in seconds from the last blink to the appearance of the first dry spot.
-
Repeat the measurement three times and calculate the average.
c. Schirmer's Tear Test (STT): To measure aqueous tear production.
Protocol:
-
Place a sterile Schirmer test strip into the lower conjunctival fornix for 5 minutes.
-
Remove the strip and measure the length of the wetted area in millimeters.
a. Conjunctival Goblet Cell Density: To assess mucin-producing cell numbers.
Protocol:
-
At the end of the treatment period, euthanize the rabbits and carefully excise the conjunctival tissue.
-
Fix the tissue in 10% formalin and embed in paraffin.
-
Cut 4-5 µm sections and stain with Periodic acid-Schiff (PAS) to identify goblet cells.
-
Under a light microscope, count the number of PAS-positive goblet cells in a defined area of the conjunctival epithelium and express the result as cells per unit area.
b. Inflammatory Cell Infiltration: To evaluate the anti-inflammatory effect.
Protocol:
-
Prepare conjunctival tissue sections as described above.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Under a light microscope, count the number of infiltrating inflammatory cells (e.g., neutrophils, lymphocytes) in the conjunctival stroma.
a. Mucin Gene Expression (RT-qPCR): To quantify the expression of key ocular mucins.
Protocol:
-
Excise corneal and conjunctival tissues and immediately store them in an RNA stabilization solution.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for MUC1, MUC4, and MUC16, and a suitable housekeeping gene for normalization.
-
Analyze the relative gene expression levels. This compound has been shown to upregulate the gene expression of these membrane-associated mucins.
b. Inflammatory Cytokine Levels (ELISA or RT-qPCR): To measure the levels of pro-inflammatory cytokines.
Protocol:
-
Collect tear fluid or prepare tissue homogenates from the conjunctiva.
-
Measure the concentration of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using commercially available ELISA kits.
-
Alternatively, quantify the mRNA expression of these cytokines using RT-qPCR as described above. This compound has been shown to inhibit the production of these cytokines.
Data Presentation
Table 1: Clinical Ocular Surface Assessment in Dry Eye Rabbit Model Treated with this compound
| Parameter | Non-Treatment Control | Vehicle Control | 2% this compound |
| Fluorescein Score (Day 14) | 2.8 ± 0.5 | 2.6 ± 0.6 | 0.7 ± 0.5 |
| Rose Bengal Score (Day 14) | 3.5 ± 0.7 | 3.2 ± 0.8 | 1.7 ± 1.4 |
| Tear Film Break-Up Time (sec) (Day 14) | 10.5 ± 3.2 | 11.2 ± 4.5 | 17.2 ± 2.5** |
| Schirmer's Tear Test (mm/5min) | No significant change | No significant change | No significant change |
*p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Histological and Molecular Analysis in Dry Eye Rabbit Model Treated with this compound
| Parameter | Non-Treatment Control | Vehicle Control | 2% this compound |
| **Conjunctival Goblet Cell Density (cells/mm²) ** | Decreased | Decreased | Significantly Increased |
| Conjunctival Inflammatory Cell Infiltration (cells/section) | 210 ± 30 | 185 ± 26 | 110 ± 35* |
| MUC1, MUC4, MUC16 Gene Expression | Downregulated | Downregulated | Upregulated |
| IL-6, IL-8, TNF-α Levels | Elevated | Elevated | Significantly Decreased |
*p<0.05 compared to vehicle control. Data are presented as mean ± standard deviation or qualitative changes.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of action of this compound in dry eye.
References
Application Notes and Protocols: In Vivo Imaging to Assess Rebamipide's Mucosal Healing Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a gastroprotective agent that has demonstrated efficacy in promoting the healing of mucosal tissues within the gastrointestinal tract.[1][2] Its multifaceted mechanism of action involves the stimulation of prostaglandin synthesis, scavenging of free radicals, enhancement of mucus production, and promotion of epithelial cell proliferation and angiogenesis.[2][3][4] Assessing the therapeutic efficacy of this compound in vivo requires robust imaging techniques that can visualize and quantify the extent of mucosal healing. This document provides detailed application notes and protocols for various in vivo imaging modalities used to evaluate the mucosal healing effects of this compound.
Key Signaling Pathways in this compound-Mediated Mucosal Healing
This compound exerts its effects through a complex interplay of signaling pathways that collectively contribute to mucosal protection and repair. Understanding these pathways is crucial for designing and interpreting studies aimed at assessing its therapeutic effects.
Caption: Signaling pathways activated by this compound to promote mucosal healing.
In Vivo Imaging Techniques and Protocols
A variety of in vivo imaging techniques can be employed to assess the mucosal healing effects of this compound, ranging from standard endoscopic evaluation to advanced microscopic and molecular imaging.
Standard White-Light Endoscopy
Standard endoscopy is the primary tool for the macroscopic evaluation of mucosal healing. It allows for the direct visualization of the mucosa, assessment of ulcer size, and monitoring of the healing process over time.
Experimental Protocol: Endoscopic Evaluation of Post-Endoscopic Submucosal Dissection (ESD) Ulcer Healing
This protocol is adapted from multicenter, randomized, controlled trials evaluating the efficacy of this compound in healing ulcers induced by ESD.
Workflow:
Caption: Experimental workflow for a clinical trial assessing this compound's effect on post-ESD ulcer healing.
Methodology:
-
Patient Population: Patients with early-stage gastric neoplasms scheduled for ESD are recruited. Exclusion criteria typically include the use of other anti-ulcer medications, NSAIDs, or anticoagulants.
-
Procedure: ESD is performed to resect the mucosal lesion, creating a standardized artificial ulcer.
-
Treatment Regimen:
-
Post-ESD Day 1-3: Intravenous proton pump inhibitor (PPI) (e.g., pantoprazole 30 mg every 12 hours).
-
Post-ESD Day 4-56: Patients are randomized to receive either:
-
Experimental Group: Oral PPI (e.g., lansoprazole 30 mg daily) + this compound (100 mg three times daily).
-
Control Group: Oral PPI (e.g., lansoprazole 30 mg daily) + Placebo.
-
-
-
Endoscopic Evaluation:
-
Follow-up endoscopies are performed at 4 and 8 weeks post-ESD.
-
Ulcer Stage Assessment: The stage of ulcer healing is classified according to a standardized scale (e.g., Sakita classification: A1, A2, H1, H2, S1, S2, where S1 and S2 represent scarring).
-
Ulcer Size Measurement: The maximum diameter of the ulcer is measured using biopsy forceps of a known size. The ulcer reduction rate is calculated as: (Initial Ulcer Area - Follow-up Ulcer Area) / Initial Ulcer Area.
-
Quality of Healing: The quality of the healed scar is assessed (e.g., flat scar vs. nodular scar).
-
Data Presentation:
| Study / Treatment Group | N | Ulcer Healing Rate (4 weeks) | Ulcer Healing Rate (8 weeks) | Ulcer Reduction Rate (4 weeks) | Reference |
| Kato et al. (2010) | |||||
| PPI only | 31 | 36% | - | - | |
| PPI + this compound | 31 | 68% | - | - | |
| Fujiwara et al. (2013) | |||||
| PPI only | 45 | 27.2% | 90.9% | 97.2% | |
| This compound only | 45 | 33.3% | 93.3% | 98.0% | |
| Du et al. (2019) | |||||
| Lansoprazole + Placebo | 150 | 20.3% | 90.6% | 94% | |
| Lansoprazole + this compound | 150 | 18.2% | 90.6% | 97% | |
| Lee et al. (2024) | |||||
| Tegoprazan only | 71 | 93.6% | - | - | |
| Tegoprazan + this compound | 70 | 96.4% | - | - |
Advanced Endoscopic Imaging
Advanced endoscopic techniques provide enhanced visualization of mucosal microstructures and microvasculature, offering a more detailed assessment of healing quality.
a) Narrow-Band Imaging (NBI)
NBI is an optical image enhancement technology that utilizes specific narrow bands of light to accentuate the microvascular pattern of the mucosal surface. It can be used to assess the regularity of the mucosal and vascular patterns as an indicator of healing quality. A study has been conducted to evaluate the usefulness of this compound as a pretreatment to improve the endoscopic view under NBI.
b) Confocal Laser Endomicroscopy (CLE)
CLE provides in vivo microscopic imaging of the gastrointestinal mucosa at a cellular and subcellular level during endoscopy. This technique can be used to assess the restoration of the epithelial barrier, microvascular integrity, and inflammatory cell infiltration.
Proposed Protocol for CLE Assessment of this compound's Effects:
-
Animal Model: An appropriate animal model of gastric ulceration is induced (e.g., acetic acid-induced ulcer in rats).
-
Treatment: Animals are treated with this compound or a vehicle control.
-
CLE Procedure:
-
At selected time points, animals are anesthetized for endoscopy.
-
A probe-based CLE (pCLE) system is passed through the working channel of a standard endoscope.
-
A fluorescent contrast agent (e.g., fluorescein sodium) is administered intravenously to highlight the vasculature and intercellular spaces.
-
CLE imaging is performed at the ulcer margin and base to visualize:
-
Epithelial Integrity: Assessment of cell shedding, epithelial gaps, and restoration of a continuous epithelial layer.
-
Microvascular Architecture: Evaluation of vessel morphology, density, and permeability (by observing fluorescein leakage).
-
Inflammatory Infiltrate: Identification and semi-quantification of inflammatory cells within the lamina propria.
-
-
-
Image Analysis: CLE images are analyzed to quantify parameters such as epithelial gap density, vessel diameter, and fluorescein leakage intensity.
Caption: Protocol for assessing mucosal healing with Confocal Laser Endomicroscopy (CLE).
In Vivo Microscopy for Microcirculation Assessment
In vivo microscopy allows for the direct observation of the gastric microcirculation, providing insights into blood flow, leukocyte-endothelial interactions, and vascular permeability.
Protocol for In Vivo Gastric Microcirculation Imaging in Rats:
This protocol is based on studies investigating the effect of this compound on gastric microcirculatory disturbances.
-
Animal Preparation: Rats are anesthetized, and the stomach is exteriorized and incised along the greater curvature to expose the mucosal surface.
-
Microscope Setup: The exposed gastric mucosa is observed under an intravital microscope equipped with a light source and a camera.
-
Image Acquisition: Microvascular images are recorded to assess:
-
Leukocyte Rolling and Adhesion: The number of rolling and adherent leukocytes in venules is quantified.
-
Vascular Permeability: Endothelial damage can be assessed by the extravasation of dyes such as monastral blue B.
-
-
Treatment: this compound (e.g., 100 mg/kg) or a vehicle is administered prior to the induction of gastric injury (e.g., thermal injury).
-
Data Analysis: Changes in leukocyte dynamics and vascular permeability are compared between the this compound-treated and control groups.
Molecular Imaging
While still largely in the preclinical and early clinical stages for gastrointestinal diseases, molecular imaging holds promise for the specific visualization of molecular processes involved in mucosal healing. This could involve the use of fluorescently labeled probes targeting specific markers of inflammation, angiogenesis, or cell proliferation. For instance, a fluorescently labeled antibody against a marker of angiogenesis, such as VEGF, could potentially be used in conjunction with CLE to visualize the pro-angiogenic effects of this compound in real-time.
Conclusion
A multi-modal in vivo imaging approach is essential for a comprehensive assessment of this compound's mucosal healing effects. Standard endoscopy provides a macroscopic overview of ulcer healing, while advanced techniques like NBI and CLE offer microscopic details on the quality of mucosal and vascular regeneration. In preclinical settings, in vivo microscopy provides valuable information on the drug's impact on microcirculation. The integration of these techniques allows for a thorough evaluation of this compound's therapeutic efficacy, from macroscopic changes to cellular and molecular mechanisms of action.
References
- 1. Efficacy of treatment with this compound for endoscopic submucosal dissection-induced ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates gastric microcirculatory disturbances in the early period after thermal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Evaluating the Wound Healing Properties of Rebamipide Using a Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a gastroprotective agent known for its ability to enhance mucosal defense and promote the healing of ulcers.[1] Its therapeutic effects are attributed to a variety of mechanisms, including the scavenging of free radicals, anti-inflammatory actions, and the stimulation of prostaglandin and mucus production.[2][3] A key aspect of wound healing is the migration of cells to close the wound gap. This compound has been shown to promote the migration and proliferation of epithelial cells, a crucial step in tissue repair.[4] This application note provides a detailed protocol for a cell migration scratch assay to quantitatively assess the wound healing properties of this compound.
Principle of the Scratch Assay
The scratch assay, also known as the wound healing assay, is a straightforward and widely used method to study cell migration in vitro. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close this gap over time is monitored. This method allows for the evaluation of the effects of compounds, like this compound, on the rate of cell migration.
Signaling Pathways in this compound-Mediated Wound Healing
This compound promotes wound healing by activating several key signaling pathways that converge to stimulate cell migration and proliferation. Notably, it has been shown to activate the Extracellular signal-regulated kinase (ERK) and Rho kinase pathways.[2] Activation of these pathways is crucial for the cytoskeletal rearrangements and cell motility required for wound closure. Furthermore, this compound upregulates the expression of various growth factors, including Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF), which are potent stimulators of cell migration and angiogenesis.
Caption: this compound-activated signaling pathways promoting wound healing.
Experimental Protocol: Cell Migration Scratch Assay
This protocol details the steps for conducting a scratch assay to evaluate the effect of this compound on the migration of a chosen cell line (e.g., intestinal epithelial cells, fibroblasts).
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
24-well or 12-well cell culture plates
-
Sterile p200 or p1000 pipette tips
-
Cell culture incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Methods
1. Cell Seeding
-
Culture the selected cell line to 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into 24-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate the plates at 37°C with 5% CO2.
2. Creating the Scratch
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of each well. A perpendicular scratch can also be made to create a cross shape.
-
Gently wash the wells twice with PBS to remove any detached cells.
3. Treatment with this compound
-
Prepare different concentrations of this compound in a serum-free or low-serum medium. A vehicle control (medium without this compound) must be included.
-
Add the prepared media with the respective this compound concentrations to the corresponding wells.
4. Image Acquisition
-
Immediately after adding the treatment media, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the position of the images for each well to ensure that the same field is captured at subsequent time points.
-
Return the plates to the incubator.
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours).
5. Data Analysis
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point for all treatment groups.
-
The rate of cell migration can be calculated as the percentage of wound closure using the following formula:
Wound Closure (%) = [(Area at 0h - Area at Xh) / Area at 0h] x 100
Where Xh is the specific time point (e.g., 12h, 24h).
-
Compare the percentage of wound closure between the control and this compound-treated groups.
Caption: Workflow of the cell migration scratch assay.
Data Presentation
The quantitative data obtained from the scratch assay should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
Table 1: Effect of this compound on Cell Migration in Rat Intestinal Epithelial (RIE) Cells
| Treatment Group | Initial Scratch Area (µm²) at 0h (Mean ± SD) | Scratch Area (µm²) at 12h (Mean ± SD) | Wound Closure (%) at 12h (Mean ± SD) |
| Control (Vehicle) | 500,000 ± 25,000 | 350,000 ± 20,000 | 30.0 ± 4.0 |
| This compound (2 mmol/L) | 500,000 ± 28,000 | 200,000 ± 15,000 | 60.0 ± 5.0* |
*Statistically significant difference compared to the control group (p < 0.05). Data is representative and based on findings suggesting that 2 mmol/L this compound significantly enhances wound healing in RIE cells.
Conclusion
The cell migration scratch assay is a robust and reproducible method for evaluating the wound healing properties of this compound. This protocol, combined with the understanding of the underlying signaling pathways, provides a comprehensive framework for researchers to investigate the pro-migratory effects of this compound on various cell types. The quantitative data generated from this assay can be instrumental in the preclinical assessment of this compound and other potential wound healing agents.
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes healing of colonic ulceration through enhanced epithelial restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Measuring Biomarkers of Rebamipide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebamipide is a gastroprotective agent utilized in the management of gastritis and gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, scavenging of reactive oxygen species, and modulation of inflammatory responses.[1][2] Efficacy in clinical studies is often substantiated by measuring specific biomarkers that reflect these pharmacological activities.
This document provides detailed protocols for the quantification of key biomarkers associated with this compound's therapeutic effects, including inflammatory cytokines, prostaglandins, and mucins.
Key Biomarkers of this compound Efficacy:
-
Inflammatory Cytokines (IL-8, TNF-α): this compound has been shown to suppress the production of pro-inflammatory cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] This anti-inflammatory action is partly achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4]
-
Prostaglandin E2 (PGE2): this compound stimulates the synthesis of prostaglandins, particularly PGE2, which are crucial for maintaining gastric mucosal integrity. It achieves this by inducing cyclooxygenase-2 (COX-2) expression.
-
Mucins (MUC5AC): A critical function of this compound is its ability to increase the production and secretion of gastric mucins, which form a protective barrier against acidic environments.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from studies evaluating the effect of this compound on key biomarkers.
Table 1: Effect of this compound on Gastric Mucin Secretion
| Parameter | Pre-Rebamipide Administration | Post-Rebamipide Administration (4 weeks) | P-value |
| Mucin Concentration (μg hexose/ml) | 93.6 ± 37.8 | 155.8 ± 81.3 | < 0.01 |
| Total Mucin Output (mg hexose/10 min) | 3.2 ± 1.2 | 4.9 ± 2.2 | < 0.01 |
Data adapted from a study on H. pylori-negative healthy volunteers.
Table 2: Effect of this compound on Inflammatory Markers in H. pylori-associated Gastritis
| Biomarker | Lansoprazole + Amoxicillin (LA Group) | Lansoprazole + Amoxicillin + this compound (LAM Group) | Note |
| Eradication Rate | 57.4% | 75.0% | P < 0.05 |
| Mucosal IL-8 Levels | Significantly Decreased | More Significantly Decreased vs. LA Group | - |
| Mucosal TNF-α Levels | Significantly Decreased | More Significantly Decreased vs. LA Group | - |
Data from a study comparing H. pylori eradication regimens. Absolute values were not provided, but the addition of this compound showed a statistically significant improvement in reducing inflammatory cytokines.
Experimental Protocols
Quantification of Interleukin-8 (IL-8) in Serum/Plasma by ELISA
This protocol outlines the general procedure for a sandwich enzyme-linked immunosorbent assay (ELISA) to measure human IL-8 concentrations in serum, plasma, or cell culture supernatants.
3.1.1 Materials
-
Human IL-8 ELISA Kit (e.g., Cloud-Clone Corp., SEA080Hu; Abcam, ab214030; RayBiotech, ELH-IL8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash Buffer (typically provided in the kit)
-
Sample Diluent (typically provided in the kit)
-
Tubes for sample and standard dilutions
3.1.2 Sample Preparation
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes at 4°C. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or store as described for serum.
-
Sample Dilution: If high concentrations of IL-8 are expected, dilute samples with the provided Sample Diluent. A common starting dilution for serum is 1:2 (e.g., 50 µL sample + 50 µL Sample Diluent).
3.1.3 Assay Procedure Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions included with the ELISA kit.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Standard/Sample Addition: Add 100 µL of each standard, blank, and prepared sample to the appropriate wells of the pre-coated microplate.
-
First Incubation: Cover the plate and incubate for 1-2.5 hours at room temperature or 37°C, depending on the kit instructions.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the prepared biotin-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.
-
Washing: Repeat the wash step as described in 3.1.3.4.
-
Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP solution to each well.
-
Third Incubation: Cover the plate and incubate for 30-45 minutes at room temperature.
-
Washing: Repeat the wash step as described in 3.1.3.4.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 10-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the optical density of each well at 450 nm within 30 minutes.
-
Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-8 in the samples. Multiply the concentration by the sample dilution factor to obtain the final concentration.
Quantification of Prostaglandin E2 (PGE2) in Gastric Tissue by HPLC
This protocol describes the measurement of PGE2 levels in gastric tissue homogenates using High-Performance Liquid Chromatography (HPLC).
3.2.1 Materials
-
HPLC system with UV or Mass Spectrometry (MS/MS) detector
-
Reversed-phase C18 column
-
Homogenizer
-
Centrifuge
-
Ethanol, 100%
-
Indomethacin (as a cyclooxygenase inhibitor)
-
Formic acid
-
Acetonitrile
-
PGE2 standard
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
3.2.2 Sample Preparation
-
Tissue Collection: Excise gastric tissue and immediately weigh it.
-
Homogenization: Place the tissue in a tube containing 100% ethanol and 0.1 M indomethacin to prevent ex vivo PGE2 synthesis. Homogenize the tissue on ice.
-
Centrifugation: Centrifuge the homogenate at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Extraction (Optional but Recommended): For cleaner samples, perform a solid-phase extraction. Acidify the sample to pH ~3.5 and pass it through a pre-conditioned C18 SPE column. Wash the column with 15% ethanol and hexane, then elute the prostaglandins with ethyl acetate. Evaporate the eluate to dryness and reconstitute in the mobile phase.
3.2.3 HPLC-UV/MS-MS Procedure
-
Mobile Phase Preparation: Prepare the mobile phase. A common gradient system consists of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Injection: Inject a prepared sample (e.g., 25 µL) onto the column.
-
Elution: Run a gradient elution program. For example, increase Solvent B from 20% to 90% over a set time to separate the analytes.
-
Detection: Detect PGE2 using a UV detector (typically ~210 nm) or for higher specificity and sensitivity, an MS/MS detector in negative ion mode.
-
Quantification: Prepare a standard curve using known concentrations of a PGE2 standard. Identify and quantify the PGE2 peak in the sample chromatograms by comparing its retention time and mass-to-charge ratio (for MS) to the standard.
Assessment of MUC5AC Expression in Gastric Biopsies by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting the MUC5AC protein in formalin-fixed, paraffin-embedded (FFPE) human gastric tissue sections.
3.3.1 Materials
-
FFPE gastric biopsy sections (4-5 µm thick) on charged slides
-
Primary antibody: Mouse monoclonal anti-MUC5AC (e.g., Clone 45M1)
-
Automated IHC stainer or humidified chamber
-
Detection system (e.g., HRP-polymer-based)
-
Antigen retrieval solution (e.g., EDTA, pH 9.0)
-
Peroxide block solution
-
Protein block solution (optional)
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
3.3.2 Staining Procedure
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA, pH 9.0) in a pressure cooker or water bath.
-
Peroxide Block: Incubate sections with a peroxide block solution for 5-10 minutes to quench endogenous peroxidase activity. Rinse with buffer.
-
Protein Block (Optional): To reduce non-specific background staining, incubate with a protein block solution for 5-10 minutes.
-
Primary Antibody Incubation: Apply the anti-MUC5AC primary antibody diluted to its optimal concentration and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides thoroughly with wash buffer.
-
Detection System: Apply the secondary antibody probe and/or HRP-polymer complex according to the detection system's instructions. Typically involves 10-20 minute incubations for each step. Rinse with wash buffer between steps.
-
Chromogen Application: Apply the DAB chromogen solution and incubate for 5-7 minutes, or until a brown precipitate is visible.
-
Counterstaining: Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei. "Blue" the sections in a suitable solution.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene. Coverslip the slides using a permanent mounting medium.
3.3.3 Interpretation
-
Examine the slides under a microscope.
-
Positive Staining: MUC5AC is a cytoplasmic protein. Positive staining will appear as a brown color in the cytoplasm of gastric surface foveolar cells.
-
Scoring: The expression can be semi-quantitatively scored based on the intensity of the staining (e.g., 0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive cells.
Visualization of Pathways and Workflows
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Caption: this compound inhibits the NF-κB pathway, reducing IL-8 production.
Experimental Workflow: ELISA for IL-8 Measurement
Caption: Workflow for the quantitative measurement of IL-8 via ELISA.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Rebamipide in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the poor oral bioavailability of Rebamipide in preclinical models.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound Persists
-
Question: My formulation of this compound is not showing a significant increase in aqueous solubility. What could be the issue and how can I troubleshoot it?
-
Answer: Low aqueous solubility is a primary characteristic of this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1][2][3][4] If your formulation is not improving solubility, consider the following:
-
Inadequate Carrier Selection for Solid Dispersions: The choice of hydrophilic carrier is crucial. Ensure you are using a suitable polymer. Common successful carriers include Polyethylene Glycol 4000 (PEG-4000), Polyvinylpyrrolidone K-30 (PVP K-30), Sodium Alginate, and Poloxamer 407. The ratio of the drug to the carrier is also critical; optimization studies are often necessary.
-
Incorrect Solvent System or Evaporation Technique: For solvent evaporation methods in preparing solid dispersions, ensure the drug and carrier are fully dissolved before evaporation. The rate of solvent removal can also affect the final amorphous state of the dispersion.
-
Ineffective Nanonization Process: If you are developing nanocrystals, suboptimal parameters in high-pressure homogenization or wet milling can lead to insufficient particle size reduction. Monitor the particle size and polydispersity index (PDI) throughout the process.
-
Recrystallization of the Amorphous Form: this compound in an amorphous state, as often achieved in solid dispersions, is thermodynamically unstable and can recrystallize. Proper selection of polymers can help stabilize the amorphous form. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can confirm the physical state of this compound in your formulation.
-
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
-
Question: My this compound formulation shows enhanced dissolution in vitro, but the in vivo pharmacokinetic studies in rats still show low bioavailability. What are the potential reasons?
-
Answer: A discrepancy between in vitro dissolution and in vivo bioavailability can arise from several factors related to this compound's low permeability and potential in vivo precipitation.
-
Permeability Limitation: As a BCS Class IV drug, this compound's absorption is also limited by its low permeability across the intestinal membrane. Enhancing dissolution alone may not be sufficient. Strategies to improve permeability, such as the use of permeation enhancers or lipid-based formulations like solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDS), may be necessary.
-
In Vivo Precipitation: A supersaturated solution created by a solid dispersion upon dissolution in the gastrointestinal tract can lead to precipitation of the drug back into a less soluble form before it can be absorbed. The inclusion of precipitation inhibitors in the formulation can help maintain the dissolved state of the drug.
-
Gastrointestinal Transit Time: Rapid transit of the formulation through the absorption window in the upper small intestine can limit the time available for dissolution and absorption. Gastroretentive formulations, such as mucoadhesive beads or floating tablets, can prolong the residence time in the stomach and upper GI tract, potentially improving absorption.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common strategies to improve the oral bioavailability of this compound in preclinical studies?
-
Answer: The most frequently investigated and successful strategies include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier to enhance its solubility and dissolution rate.
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in lipidic nanoparticles can improve both solubility and permeability.
-
Mucoadhesive and Gastroretentive Systems: These formulations prolong the contact time of the drug at the site of absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions in the GI tract, which can enhance drug solubilization and absorption.
-
-
Question 2: What kind of bioavailability improvement can be expected with these advanced formulations in preclinical models?
-
Answer: Preclinical studies in rats have demonstrated significant improvements in the oral bioavailability of this compound with various formulations. For instance, a solid dispersion tablet showed higher AUC and Cmax compared to the pure drug and a commercial product. Solid lipid nanoparticles increased the relative bioavailability by 3.87 times compared to a coarse suspension. Nanocrystal tablets have also shown a significant increase in bioavailability, with one study reporting a 1.57-fold increase in AUC compared to a reference tablet. A solid dispersion formulation increased the oral bioavailability by 1.74-fold compared to a reference product in a rat model.
-
Question 3: Which analytical techniques are essential for characterizing enhanced this compound formulations?
-
Answer: A comprehensive characterization of your formulation is critical. Key techniques include:
-
Solubility and Dissolution Studies: To quantify the improvement in drug release characteristics.
-
Particle Size and Zeta Potential Analysis: Essential for nanoparticle-based systems like nanocrystals and SLNs.
-
Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline or amorphous) of this compound in the formulation.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the formulation, such as nanoparticles or the surface of solid dispersions.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the excipients.
-
In Vivo Pharmacokinetic Studies: Typically conducted in rats to determine key parameters like Cmax, Tmax, and AUC to confirm improved bioavailability.
-
Data Presentation
Table 1: Improvement in Aqueous Solubility of this compound in Different Formulations
| Formulation Type | Carrier/Method | Solubility Enhancement | Reference |
| Solid Dispersion | Poloxamer 407 (1:1 ratio) | ~14,354-fold (from 1.3 µg/mL to 18.66 mg/mL) | |
| Solid Dispersion | Sodium Alginate & Sodium Carbonate (1:2:2 ratio) | ~200-fold | |
| Nanocrystals | High-Pressure Homogenization & Wet Milling | 3-fold in PBS pH 7.4 | |
| Solid Dispersion | L-lysine, PVP-VA 64, Poloxamer 407 | 62.17-fold | |
| Solid Dispersion | TPGS (1:15 ratio) | 36.4-fold |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation Type | Key Finding | Relative Bioavailability Increase | Reference |
| Solid Dispersion Tablet (RBM-SDT) | Higher AUC and Cmax than pure drug and commercial product | Not explicitly quantified, but stated as more efficacious | |
| Solid Lipid Nanoparticles (SLNs) | Higher Cmax and AUC than coarse suspension | 3.87-fold | |
| Nanocrystal Tablets (REB-NTs) | Cmax and AUC0-24 were 1 and 1.57 times higher than reference tablets | 256.8% | |
| Solid Dispersion (Spray-dried) | Increased bioavailability compared to reference product | 1.74-fold |
Experimental Protocols
1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound to enhance its aqueous solubility.
-
Materials: this compound, Polyvinylpyrrolidone K-30 (PVP K-30), Polyethylene Glycol 4000 (PEG-4000), Ethanol.
-
Procedure:
-
Weigh this compound and the chosen carrier (PVP K-30 or PEG-4000) in desired ratios (e.g., 1:1, 1:2, 1:3 by weight).
-
Transfer the mixture to a mortar and triturate to get a uniform physical mixture.
-
Add a sufficient volume of a suitable solvent (e.g., 25 ml of ethanol) to the mixture and mix thoroughly until a clear solution is obtained.
-
Transfer the solution to a beaker and heat gently (30-40°C) for a short duration (5-10 minutes) to facilitate solvent evaporation.
-
Allow the solvent to evaporate completely over 24 hours in a well-ventilated area or a vacuum oven.
-
Scrape the dried solid mass, crush it in a mortar and pestle, and pass it through a sieve (e.g., #60) to obtain a fine powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
2. Preparation of this compound Nanocrystals (Wet Milling Technique)
-
Objective: To produce this compound nanocrystals to improve dissolution rate and bioavailability.
-
Materials: this compound, Stabilizer (e.g., HPMC E5), Purified Water.
-
Procedure:
-
Prepare a suspension of this compound in an aqueous solution of the stabilizer.
-
Subject the suspension to a wet milling process using a high-pressure homogenizer or a bead mill.
-
Optimize milling parameters such as milling time, pressure, and bead size to achieve the desired particle size (e.g., average particle size of 223-286 nm).
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can be freeze-dried to obtain a stable nanocrystal powder.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight with free access to water before drug administration.
-
Divide the rats into groups (e.g., control group receiving pure this compound suspension, test group receiving the new formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Logical relationship between this compound's challenges and formulation solutions.
References
Technical Support Center: Troubleshooting Rebamipide Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with Rebamipide in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for cell culture use?
A1: this compound is a quinolinone derivative with anti-inflammatory and gastroprotective properties.[1] For cell culture applications, it's important to be aware of its physicochemical properties:
-
Solubility: this compound is sparingly soluble in aqueous solutions and slightly soluble in water, but soluble in organic solvents like DMSO and dimethylformamide.[2] Its solubility is pH-dependent, increasing at a higher pH.
-
Stability: It is a crystalline solid that is stable at -20°C for at least four years.[3] However, aqueous solutions are not recommended for storage for more than one day, suggesting potential instability in aqueous environments.[3] Forced degradation studies show it is susceptible to breakdown under acidic, alkaline, and thermal stress.[4]
Q2: What is the recommended method for preparing a this compound stock solution for cell culture experiments?
A2: The recommended method is to first dissolve this compound in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted to the final working concentration in your cell culture medium. To minimize precipitation, the final DMSO concentration in the culture medium should be kept low, ideally below 0.1%.
Q3: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
A3: Precipitation of this compound in cell culture medium is a common issue due to its low aqueous solubility. The primary cause is often that the final concentration of this compound in the medium exceeds its solubility limit in that specific aqueous environment. This can be triggered by several factors, including:
-
High final concentration of this compound.
-
"Solvent shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the drug to crash out of solution.
-
Low temperature of the medium: Solubility generally decreases at lower temperatures.
-
Interactions with media components: High concentrations of certain ions, like calcium, in the medium could potentially interact with this compound.
Q4: Can the type of cell culture medium affect this compound stability?
A4: Yes, the composition of the cell culture medium can significantly impact the stability and solubility of this compound. Different media formulations have varying concentrations of salts, amino acids, and other components. For example, DMEM typically has a higher calcium concentration than RPMI-1640, which could potentially influence the stability of this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Medium
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium (e.g., DMEM or RPMI-1640), a white precipitate forms immediately. What is happening and how can I resolve this?
Answer: Immediate precipitation, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Reduce the Final Concentration: The most common reason for precipitation is that the final concentration of this compound is too high for its solubility in the medium. Try lowering the final working concentration.
-
Optimize the Dilution Method:
-
Warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed medium, and then add this intermediate dilution to the rest of the medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Minimize the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium at or below 0.1%. If necessary, prepare a more dilute stock solution in DMSO to achieve this.
-
Consider an Alternative Solvent: One study successfully used 0.02 N NaOH to dissolve this compound for cell culture experiments, which resulted in a greater protective effect compared to when it was dissolved in DMSO. However, be mindful that altering the pH of your stock solution can impact the final pH of your culture medium.
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound-containing medium was clear initially, but after a few hours in the 37°C incubator, I noticed a fine precipitate. What could be causing this delayed precipitation?
Answer: Delayed precipitation can occur due to several factors related to the complex environment of the cell culture incubator and the composition of the medium.
Troubleshooting Steps:
-
Check for Media Evaporation: Ensure the incubator has proper humidification. Evaporation of water from the culture medium will increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Use filtered caps on flasks and ensure plates are well-sealed.
-
Evaluate Potential Interactions with Media Components:
-
Divalent Cations: Cell culture media like DMEM contain a relatively high concentration of calcium ions (around 1.8 mM). While there is no direct evidence of this compound chelating calcium, it is a possibility for quinolone derivatives. If you are using a high-calcium medium like DMEM, consider switching to a lower-calcium medium like RPMI-1640 (around 0.42 mM Ca²⁺) to see if the issue persists.
-
Serum Proteins: If you are using a serum-containing medium, proteins in the serum can sometimes bind to drugs, affecting their stability and solubility.
-
-
Assess pH Stability: The pH of the cell culture medium can change over time due to cellular metabolism. Since this compound's solubility is pH-dependent, a drop in pH could lead to precipitation. Ensure your medium is adequately buffered and that the CO₂ level in your incubator is appropriate for your medium's bicarbonate concentration.
-
Perform a Solubility and Stability Test: If the problem persists, it is advisable to perform a simple experiment to determine the stability of this compound in your specific cell culture medium over time. (See Experimental Protocols section).
Quantitative Data Summary
Table 1: Composition of Common Cell Culture Media (Selected Components)
| Component | DMEM (High Glucose) | RPMI-1640 |
| Calcium Chloride (anhydrous) (mg/L) | 200 | - |
| Calcium Nitrate • 4H₂O (mg/L) | - | 100 |
| Approx. Total Calcium (mM) | 1.8 | 0.42 |
| Magnesium Sulfate (anhydrous) (mg/L) | 97.67 | 48.83 |
| Sodium Bicarbonate (mg/L) | 3700 | 2000 |
| Glucose (mg/L) | 4500 | 2000 |
| Phenol Red (mg/L) | 15.9 | 5.3 |
Data compiled from various sources.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~74 mg/mL | |
| Dimethylformamide | Soluble | |
| Water | Slightly soluble | |
| Methanol | Slightly soluble | |
| Ethanol | Slightly soluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a sterile working solution of this compound in cell culture medium with minimal risk of precipitation.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw one aliquot of the concentrated DMSO stock solution.
-
In a sterile tube, dilute the stock solution 1:10 or 1:100 in pre-warmed, complete cell culture medium. Mix gently by inverting the tube.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the concentrated stock if not preparing an intermediate) to the final volume of pre-warmed, complete cell culture medium.
-
Crucially, add the this compound solution dropwise to the medium while gently swirling or vortexing. This ensures rapid and even dispersion.
-
The final concentration of DMSO should not exceed 0.1% (v/v).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared medium for your experiment immediately. Do not store this compound-containing medium for extended periods.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.
Materials:
-
This compound working solution in your chosen cell culture medium (prepared as in Protocol 1)
-
Sterile, transparent, flat-bottom 96-well plate or other suitable culture vessel
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader (optional, for quantitative analysis)
-
Microscope
Procedure:
-
Plate Preparation:
-
To multiple wells of a 96-well plate, add 200 µL of the this compound working solution at the highest concentration you intend to use in your experiments.
-
Include control wells with medium containing the same final concentration of DMSO but without this compound.
-
Include control wells with medium only.
-
-
Incubation:
-
Place the plate in a humidified cell culture incubator at 37°C with 5% CO₂.
-
-
Observation:
-
At various time points (e.g., 0, 2, 6, 12, 24, and 48 hours), visually inspect the wells for any signs of precipitation using a microscope. Look for crystalline structures or a general cloudiness.
-
(Optional) For a more quantitative assessment, measure the absorbance of the wells at a wavelength of 600 nm using a microplate reader. An increase in absorbance over time can indicate the formation of a precipitate.
-
-
Data Analysis:
-
Record your observations at each time point.
-
If using a plate reader, plot the absorbance values against time for each condition. A significant increase in absorbance in the this compound-containing wells compared to the controls would indicate precipitation.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Recommended workflow for preparing this compound solutions for cell culture.
Caption: Simplified signaling pathways influenced by this compound.
References
- 1. This compound | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium in Cell Culture [sigmaaldrich.com]
- 4. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for this compound in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts related to Rebamipide in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary properties of this compound that can cause interference in biochemical assays?
A1: this compound's potential for assay interference stems from its significant antioxidant and anti-inflammatory properties.[1][2][3] As a potent scavenger of reactive oxygen species (ROS) and an inhibitor of neutrophil activation, it can directly interact with assay components that rely on redox reactions or inflammatory mediators.[1][2]
Q2: Can this compound's intrinsic absorbance affect spectrophotometric assays?
A2: Yes, this compound exhibits absorbance in the UV range, with a maximum absorption wavelength (λmax) around 227 nm in phosphate buffer (pH 7.4). This can lead to spectral interference in assays that measure absorbance in this region. It is crucial to run appropriate vehicle controls containing this compound alone to determine its contribution to the total absorbance.
Q3: How can I control for the effects of this compound in my experiments?
A3: It is essential to include a "this compound alone" control group in your experimental design. This control should contain the same concentration of this compound as your experimental samples but without the analyte of interest. This will help you to quantify any direct effect of this compound on the assay reagents. Additionally, a "vehicle control" (the solvent used to dissolve this compound) is necessary to ensure the solvent itself does not interfere with the assay.
Troubleshooting Guides by Assay Type
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA, Luminol-based chemiluminescence)
Issue: Falsely low ROS readings in the presence of this compound.
Potential Cause: this compound is a potent antioxidant and can directly scavenge ROS, leading to an underestimation of ROS production in your experimental system.
Troubleshooting Steps:
-
Run a cell-free control: To determine if this compound directly interferes with the assay's chemistry, mix this compound with the ROS-generating system and the detection reagent in the absence of cells. A decrease in signal compared to the control (ROS-generating system and detection reagent alone) indicates direct scavenging activity.
-
Consider alternative ROS probes: Some fluorescent probes may be less susceptible to direct reduction by antioxidants. Investigating probes that measure different ROS species or have different reaction mechanisms may be beneficial.
-
Kinetic measurements: Instead of an endpoint reading, perform kinetic measurements to observe the rate of ROS production. This compound's scavenging effect might be more pronounced at later time points.
Cell Viability Assays (e.g., MTT, XTT)
Issue: Inaccurate cell viability readings. This could manifest as either an overestimation of viability due to direct reduction of the tetrazolium salt or an underestimation if this compound affects cellular metabolism.
Potential Cause:
-
Direct reduction of tetrazolium salts: Strong antioxidants can directly reduce MTT or XTT to formazan, independent of cellular metabolic activity, leading to a false-positive signal for cell viability.
-
Alteration of cellular metabolism: this compound can influence cellular signaling pathways which might alter the metabolic rate of the cells and, consequently, the rate of tetrazolium salt reduction.
Troubleshooting Steps:
-
Cell-free control: Incubate this compound with the MTT or XTT reagent in cell culture medium without cells. If a color change is observed, this compound is directly reducing the tetrazolium salt.
-
Wash cells before adding the reagent: To minimize the direct interaction of this compound with the tetrazolium salt, gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT or XTT reagent.
-
Use an alternative viability assay: Consider using a viability assay with a different mechanism, such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or a dye exclusion assay like trypan blue.
Protein Quantification Assays (e.g., Bradford, BCA)
Issue: Inaccurate protein concentration measurements.
Potential Cause: While direct interference of this compound with Bradford or BCA assays is not well-documented, compounds with certain chemical structures can interfere with these assays.
Troubleshooting Steps:
-
Include this compound in standards: Prepare your protein standards (e.g., BSA) in the same buffer that contains the same concentration of this compound as your unknown samples. This can help to correct for any systematic interference.
-
Protein precipitation: To remove potentially interfering substances, precipitate the protein from your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a compatible buffer for analysis.
-
Use a detergent-compatible assay: If your buffer contains detergents, consider using a detergent-compatible protein assay.
Enzyme-Linked Immunosorbent Assays (ELISA)
Issue: Falsely high or low analyte detection.
Potential Cause:
-
Cross-reactivity: While unlikely, there is a small possibility of this compound cross-reacting with the antibodies used in the ELISA.
-
Interference with enzyme activity: this compound could potentially inhibit the activity of the enzyme conjugate (e.g., horseradish peroxidase - HRP).
-
Matrix effects: this compound can alter the sample matrix, which may affect antigen-antibody binding.
Troubleshooting Steps:
-
Spike and recovery: Add a known amount of the analyte to your sample matrix containing this compound and measure the recovery. Poor recovery suggests interference.
-
Dilutional linearity: Serially dilute your sample containing this compound and the analyte. If the assay is accurate, the measured concentration should be proportional to the dilution factor. Non-linearity indicates interference.
-
Buffer exchange: Use techniques like dialysis or gel filtration to exchange the sample buffer for one that is known to be compatible with the ELISA.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various biochemical contexts, which may be the source of assay artifacts.
Table 1: Antioxidant Activity of this compound
| Assay Type | Experimental System | This compound Concentration | Observed Effect |
| Luminol-dependent Chemiluminescence | H. pylori-activated neutrophils | 0.1 mM | Significant attenuation of chemiluminescence |
| Luminol-dependent Chemiluminescence | H. pylori-activated neutrophils | 1.0 mM | Greater attenuation than 0.1 mM |
| Pyrogallol Autoxidation | Cell-free | 0.1 mM and 1.0 mM | Inhibition of oxygen free radical generation |
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Marker | Experimental Model | Treatment | Result |
| Thiobarbituric acid reactive substances (TBARS) | Acetic acid-induced gastric ulcers in rats | 60 mg/kg/day this compound | No significant elevation in TBARS levels compared to a significant elevation in the control group on day 140. |
| Myeloperoxidase (MPO) activity | Acetic acid-induced gastric ulcers in rats | 60 mg/kg/day this compound | No significant elevations in MPO activity on days 100 and 140, unlike the marked elevation in the control group. |
Experimental Protocols
Protocol 1: Cell-Free Assay to Test for Direct MTT Reduction by this compound
Objective: To determine if this compound directly reduces the MTT tetrazolium salt to formazan in the absence of cells.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) without phenol red
-
MTT reagent (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the cell culture medium in a 96-well plate. Include a vehicle control (medium with the solvent).
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
After incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Interpretation: An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT by this compound.
Protocol 2: Mitigating Bradford Assay Interference by Including this compound in Standards
Objective: To obtain a more accurate protein quantification in the presence of this compound.
Materials:
-
Protein sample containing this compound
-
Bovine Serum Albumin (BSA) stock solution (e.g., 2 mg/mL)
-
Buffer used for protein samples (containing the same concentration of this compound as the samples)
-
Bradford reagent
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of BSA standards by diluting the BSA stock solution with the buffer containing this compound.
-
Prepare your unknown protein samples.
-
Add the Bradford reagent to both the standards and the unknown samples.
-
Incubate for the recommended time (usually 5-10 minutes).
-
Measure the absorbance at 595 nm.
-
Generate a standard curve using the absorbance values of the BSA standards.
-
Determine the concentration of your unknown samples using the standard curve.
Visualizations
Caption: Workflow for detecting direct MTT reduction by this compound.
Caption: this compound's mechanism of interference in ROS/inflammation assays.
References
Technical Support Center: Optimizing Rebamipide Concentration for Maximal Cytoprotective Effect In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Rebamipide concentration for achieving maximal cytoprotective effects in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro cytoprotection assays?
Based on a review of multiple in vitro studies, a starting concentration range of 1 µM to 100 µM is recommended for most cell types.[1] However, effective concentrations have been reported from the nanomolar to the millimolar range depending on the cell line and the nature of the induced cellular stress. For instance, in SH-SY5Y human neuroblastoma cells, concentrations between 10 nM and 1000 nM showed amelioration of amyloid-β-induced reduction in cell viability.[2] In contrast, studies on gastric mucosal cells have used concentrations up to 1 mM to attenuate cellular damage.
Q2: How does this compound exert its cytoprotective effects in vitro?
This compound employs a multi-faceted mechanism to protect cells. Its cytoprotective actions include scavenging of free radicals, induction of cyclooxygenase-2 (COX-2) expression, activation of growth factor signaling, and modulation of inflammatory and apoptotic pathways.[3][4]
Key mechanisms include:
-
Antioxidant Activity: this compound directly scavenges hydroxyl radicals and inhibits superoxide production by neutrophils.[5]
-
Induction of Protective Genes: It upregulates the expression of protective genes like COX-2, which in turn stimulates the production of prostaglandins that are crucial for mucosal protection.
-
Activation of Signaling Pathways: this compound activates several pro-survival signaling pathways, including the epidermal growth factor receptor (EGFR), AMP-activated protein kinase (AMPK), and ERK1/2 pathways.
-
Anti-apoptotic Effects: It can inhibit apoptosis induced by various stimuli, such as ethanol and NSAIDs.
Troubleshooting Guide
Issue 1: High variability in cell viability results between experiments.
-
Possible Cause: Inconsistent this compound solution preparation. This compound is poorly soluble in water.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) before each experiment. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all wells, including controls.
-
Possible Cause: Cell health and density variations.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Always perform a cell count and viability check (e.g., using trypan blue) before seeding. Use cells within a consistent passage number range for your experiments.
-
Possible Cause: "Edge effect" in multi-well plates.
-
Solution: Avoid using the outermost wells of your multi-well plates for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Issue 2: No significant cytoprotective effect of this compound is observed.
-
Possible Cause: Sub-optimal concentration range.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 10 nM to 1 mM) to determine the optimal concentration for your specific cell line and injury model.
-
Possible Cause: Inappropriate timing of this compound treatment.
-
Solution: The timing of this compound addition (pre-treatment, co-treatment, or post-treatment relative to the cellular insult) can significantly impact its efficacy. Test different treatment schedules to identify the most effective window for cytoprotection.
-
Possible Cause: The chosen cellular injury model is not amenable to this compound's mechanism of action.
-
Solution: this compound's protective effects are often linked to its antioxidant and anti-inflammatory properties. Its efficacy might be less pronounced against insults that cause cell death through mechanisms independent of oxidative stress or inflammation. Consider using positive controls known to be effective in your model to validate the assay.
Issue 3: Unexpected cytotoxicity observed at high this compound concentrations.
-
Possible Cause: Off-target effects or solvent toxicity.
-
Solution: While this compound is generally considered safe, very high concentrations might induce off-target effects. Also, ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not reaching cytotoxic levels. Include a solvent control in your experiments to rule out this possibility.
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line/Model | Injury/Stimulus | Effective this compound Concentration | Observed Effect |
| Gastric Mucosal Cells | Reactive Oxygen Metabolites | Dose-dependent decrease | Inhibition of cytotoxicity and lipid peroxidation |
| Human Neutrophils | Helicobacter pylori extract | 1 µM - 10 µM | Reduced neutrophil adherence and superoxide production |
| SH-SY5Y Neuroblastoma Cells | Amyloid-β43 | 10 nM - 1 µM | Ameliorated reduced cell viability |
| Gastric Epithelial RGM-1 Cells | Indomethacin | Not specified | Inhibition of apoptosis |
| Gastric Cancer (AGS) Cells | --- | 0.5 - 2 mg/mL | Inhibition of cell proliferation |
| Gastric Mucosal Epithelial Cells | Ethanol | Not specified | Reduced apoptosis rate |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Cytotoxic agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Introduce the cytotoxic agent to induce cell damage, with or without the continued presence of this compound.
-
Include appropriate controls: untreated cells, cells treated with the cytotoxic agent alone, and cells treated with this compound alone.
-
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the steps for differentiating between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Apoptosis-inducing agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or the apoptosis-inducing agent as described in your experimental design.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol allows for the detection of intracellular ROS levels.
Materials:
-
Cells of interest
-
Multi-well cell culture plates (black plates with clear bottoms are recommended for fluorescence measurements)
-
This compound
-
ROS-inducing agent (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and the ROS-inducing agent.
-
DCFH-DA Loading:
-
After treatment, wash the cells with warm PBS or serum-free medium.
-
Load the cells with DCFH-DA solution (typically 5-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Caption: General experimental workflow for in vitro cytoprotection assays.
Caption: Simplified signaling pathways involved in this compound's cytoprotective effect.
References
- 1. Small Bowel Tissue Concentration of this compound: Study of Two Dosages in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces amyloid-β 1-42 (Aβ42) production and ameliorates Aβ43-lowered cell viability in cultured SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal model response to Rebamipide treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebamipide in animal models.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in-vivo experiments with this compound, helping to explain and mitigate variability in animal model responses.
1. Why am I seeing significant variability in the therapeutic effect of this compound between my animal models?
Variability in response to this compound across different animal models is a documented phenomenon and can be attributed to several factors:
-
Pharmacokinetic Differences: Different species metabolize and process this compound differently. For instance, the pharmacokinetic profile of this compound in rats shows a double-peak phenomenon, which is not observed in dogs.[1][2] The half-life and clearance rates also vary significantly between species, which will impact the drug's efficacy.[1][2]
-
Genetic Differences: The underlying genetic makeup of the animal model can influence the drug's mechanism of action. For example, the effect of this compound on gastric ulcer healing is more pronounced in wild-type mice compared to COX-2-deficient mice, indicating that the cyclooxygenase-2 (COX-2) pathway is a significant component of its therapeutic effect.[3]
-
Disease Induction Method: The method used to induce the disease state (e.g., NSAID-induced gastric injury, acetic acid-induced ulcers) can affect the pathological mechanisms at play and, consequently, how this compound influences the healing process.
-
Formulation and Administration: The formulation of this compound and the route of administration can impact its bioavailability and, therefore, its effectiveness.
2. My results with this compound are not consistent with published literature. What could be the reason?
Several factors could contribute to this discrepancy:
-
Animal Strain and Supplier: Different strains of the same species can exhibit varied responses to drug treatment. It is crucial to use the same strain and, if possible, the same supplier as the cited literature to minimize genetic variability.
-
Dosage and Treatment Schedule: Ensure that the dosage and frequency of this compound administration are identical to the protocols in the literature you are comparing your results with. Dose-response relationships can vary between models.
-
Diet and Housing Conditions: The diet and environmental conditions of the animals can influence their baseline physiological state and their response to both the induced injury and the treatment.
-
Assessment Methods: The techniques and timing of assessing the therapeutic outcome (e.g., ulcer scoring, histological analysis, biomarker measurement) should be consistent with the reference studies.
3. How does the formulation of this compound affect its efficacy in animal models?
The formulation can significantly impact the solubility and bioavailability of this compound. As a poorly water-soluble drug, its absorption can be influenced by the excipients and the manufacturing process of the tablet or suspension. Different formulations, even those considered bioequivalent, may have minor differences that could lead to variability in animal studies. For example, a solid dispersion formulation of this compound has been shown to have a higher anti-ulcer effect in a rat model compared to the reference product.
4. What are the key signaling pathways affected by this compound that I should investigate in my study?
This compound has a multifaceted mechanism of action. Key pathways to consider investigating include:
-
Prostaglandin Synthesis: this compound stimulates the production of prostaglandins, particularly PGE2, which are crucial for gastric mucosal defense. This is partly achieved through the induction of cyclooxygenase-2 (COX-2).
-
Anti-inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It can also suppress the activation of NF-κB signaling.
-
Growth Factor Signaling: The drug enhances the expression of epidermal growth factor (EGF) and its receptor, promoting cell proliferation and migration for ulcer healing.
-
Antioxidant Pathways: this compound acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress in the gastric mucosa.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for this compound in different animal models.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Parameter | Rat | Dog |
| Dosage | 35 mg/kg (oral) | 100 mg (oral) |
| Half-life (t½) | 12.85 ± 7.86 h | 5.62 ± 2.24 h |
| Apparent Total Clearance (Clt/F) | 3.32 ± 1.18 L/h | 105.01 ± 42.37 L/h |
| Pharmacokinetic Profile | Double-peak phenomenon | Conventional profile |
| Reference |
Table 2: Efficacy of this compound in Gastric Ulcer Animal Models
| Animal Model | Induction Method | This compound Dose | Key Findings | Reference |
| Rat | Acetic acid-induced | Not specified | Higher cumulative healing rate compared to control. | |
| Rat | Indomethacin-induced | 30 and 100 mg/kg (oral) | Dose-dependent reduction in intestinal lesions. | |
| Mouse (Wild-type) | Not specified | 30 mg/kg | Accelerated ulcer healing and increased COX-2 mRNA expression. | |
| Mouse (COX-2 deficient) | Not specified | 30 mg/kg | Prevented delayed ulcer healing. |
Detailed Experimental Protocols
Protocol 1: NSAID-Induced Gastric Mucosal Injury Model in Rats
This protocol is based on methodologies used to evaluate the protective effects of this compound against NSAID-induced gastric damage.
1. Animals:
-
Male Wistar rats (or other appropriate strain), weighing 180-220g.
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 24 hours before indomethacin administration, with free access to water.
2. Materials:
-
This compound
-
Indomethacin
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Vehicle for Indomethacin (e.g., 5% sodium bicarbonate solution)
3. Experimental Procedure:
-
Divide animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or its vehicle orally at the desired doses (e.g., 30 and 100 mg/kg).
-
One hour after this compound/vehicle administration, orally administer indomethacin (e.g., 10 mg/kg) to induce gastric injury.
-
Four to six hours after indomethacin administration, euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline.
-
Score the gastric lesions based on their number and severity.
4. Assessment:
-
Macroscopic Ulcer Index: Score the ulcers based on a predefined scale (e.g., 0 = no lesions, 1 = petechiae, 2 = 1-2 small ulcers, etc.).
-
Histological Examination: Collect stomach tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, necrosis, and cell infiltration.
-
Biochemical Analysis: Measure levels of relevant biomarkers in gastric tissue homogenates, such as prostaglandins (PGE2), myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration), and inflammatory cytokines (e.g., TNF-α, IL-1β).
Visualizations
Signaling Pathways of this compound
The following diagrams illustrate the key signaling pathways modulated by this compound in providing its gastroprotective effects.
Caption: Multifaceted mechanism of this compound action.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for this compound efficacy testing.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Interspecies differences on pharmacokinetics of this compound following oral administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces delay in gastric ulcer healing in cyclooxygenase-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rebamipide Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Rebamipide in experimental models that also employ fluorescence-based assays. This compound, a quinolinone derivative, possesses intrinsic fluorescent properties that may interfere with assay signals, potentially leading to inaccurate results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control for such interference.
Frequently Asked Questions (FAQs)
Q1: Does this compound fluoresce?
A1: Yes, this compound has been shown to exhibit fluorescence. An HPLC method for the quantification of this compound in human plasma utilizes fluorescence detection with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.[1][2] As a quinolinone derivative, its fluorescent properties are consistent with this class of compounds.[3][4][5]
Q2: What is compound autofluorescence and how can it affect my assay?
A2: Autofluorescence is the natural emission of light by a compound when it is excited by light. If this compound's autofluorescence overlaps with the excitation and/or emission wavelengths of the fluorophores in your assay, it can lead to false-positive signals or an artificially high background, masking the true signal from your probe.
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur if a compound in the assay, such as this compound, absorbs the excitation light or interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This can lead to false-negative results.
Q4: How can I determine if this compound is interfering with my specific fluorescence-based assay?
A4: The first step is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing this compound at the same concentration and in the same buffer as your experimental samples, but without the fluorescent probe or biological target. A significant signal in this control indicates autofluorescence. To check for quenching, you can measure the fluorescence of your fluorophore with and without this compound. A decrease in the fluorophore's signal in the presence of this compound suggests quenching.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Issue 1: Higher than expected fluorescence signal in the presence of this compound.
-
Potential Cause: Autofluorescence of this compound at the assay's excitation and emission wavelengths.
-
Troubleshooting Steps:
-
Run a "this compound-only" control: Prepare wells with the assay buffer and this compound at the experimental concentration, without the fluorescent probe. Measure the fluorescence at the assay's wavelengths.
-
Background Subtraction: If the autofluorescence is consistent, subtract the average signal from the "this compound-only" control wells from your experimental wells.
-
Perform a Spectral Scan: To fully characterize the interference, perform an emission scan of this compound using your assay's excitation wavelength, and an excitation scan using your assay's emission wavelength. This will reveal the full fluorescence profile of this compound.
-
Switch to a "Red-Shifted" Fluorophore: If significant spectral overlap exists, consider using a fluorophore with excitation and emission wavelengths further in the red region of the spectrum (beyond 500 nm), as compound autofluorescence is more common in the blue-green region.
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
-
Potential Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells containing the assay fluorophore at its working concentration and add this compound at its experimental concentration. Compare the signal to wells with the fluorophore alone. A significant decrease indicates quenching.
-
Check for Inner-Filter Effect: Measure the absorbance spectrum of this compound. If it has significant absorbance at the excitation or emission wavelength of your fluorophore, it may be blocking the light from reaching the fluorophore or the detector.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound to minimize quenching effects.
-
Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the wavelengths used in a specific fluorescence-based assay.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired experimental concentration in the assay buffer.
-
In a microplate, add the this compound solution to a set of wells.
-
Include control wells containing only the assay buffer.
-
Set the fluorescence microplate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the wells containing this compound. A significant positive value indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Assay fluorophore
-
Assay buffer
-
Fluorescence microplate reader
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at its working concentration.
-
Prepare a solution of this compound in the assay buffer at its experimental concentration.
-
In a microplate, add the fluorophore solution to a set of wells.
-
To half of these wells, add the this compound solution. To the other half, add an equal volume of assay buffer.
-
Include control wells with assay buffer only.
-
Incubate the plate under the same conditions as the primary assay.
-
Measure the fluorescence intensity of all wells.
-
Data Analysis: Compare the average fluorescence of the wells containing the fluorophore and this compound to those containing only the fluorophore. A significant decrease in fluorescence in the presence of this compound indicates quenching.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Excitation Wavelength | 320 nm | |
| This compound Emission Wavelength | 380 nm |
Note: These values are from a specific HPLC-fluorescence detection method and represent a peak. The full excitation and emission spectra may be broader.
Visualizations
Caption: Experimental workflow for assessing this compound interference.
References
- 1. ijrpr.com [ijrpr.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposomal delivery of Rebamipide to improve cell permeability in vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing liposomal delivery systems for improving the in vitro cell permeability of Rebamipide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summarized data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is liposomal delivery beneficial for a drug like this compound? A1: this compound has low oral bioavailability, which is partly attributed to its low aqueous solubility and permeability.[1][2] Liposomal encapsulation can address these challenges. Liposomes, being phospholipid vesicles, can entrap both hydrophilic and lipophilic drugs, potentially improving the solubility of poorly soluble compounds like this compound.[3] Furthermore, they can protect the drug from degradation, modify its pharmacokinetic profile, and facilitate its uptake into cells, thereby enhancing its permeability across biological membranes.[3][4]
Q2: What is the primary mechanism by which this compound improves cell barrier function? A2: this compound's mechanism is multifaceted. It enhances mucosal defense primarily by promoting the synthesis of prostaglandins (like PGE2), which are crucial for maintaining the integrity of the gastric mucosa. This is achieved by activating pathways involving cyclooxygenase-2 (COX-2). Additionally, this compound exhibits antioxidant properties by scavenging harmful reactive oxygen species (ROS) and exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, further protecting epithelial cell integrity.
Q3: What are the critical quality attributes to consider when formulating this compound liposomes? A3: Key parameters to optimize and control during formulation include:
-
Particle Size and Polydispersity Index (PDI): Smaller, monodisperse liposomes (typically < 200 nm) are often preferred for better stability and cellular uptake.
-
Zeta Potential: This indicates the surface charge of the liposomes and is a critical factor for stability. A sufficiently high positive or negative zeta potential (e.g., > |25| mV) can prevent aggregation.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial drug that is successfully entrapped within the liposomes. Optimizing factors like the drug-to-lipid ratio is crucial for achieving high encapsulation.
-
Lipid Composition: The choice of lipids (e.g., HSPC, cholesterol) affects the rigidity, stability, and release characteristics of the liposome.
Q4: Which in vitro models are suitable for assessing the cell permeability of liposomal this compound? A4: Several models can be used:
-
Caco-2 Cell Monolayers: These human colon carcinoma cells differentiate to form a monolayer that is a widely accepted model for the intestinal epithelial barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion through a synthetic lipid membrane and can be used for high-throughput screening.
-
Ex-vivo Tissue Models: Using excised intestinal tissues (e.g., from rats) in a diffusion chamber system allows for permeability studies across a more complex biological barrier.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (%EE) | - Inappropriate drug-to-lipid ratio.- Poor solubility of this compound in the hydration medium.- Drug leakage during formulation (e.g., sonication, extrusion). | - Optimize the drug-to-lipid ratio; a lower ratio may improve efficiency.- Use a pH-modification method or a suitable buffer to increase this compound's solubility during hydration.- Optimize sonication/extrusion parameters (time, power, temperature) to minimize drug loss. |
| Liposome Aggregation / Instability | - Low zeta potential leading to particle coalescence.- Inappropriate storage temperature or buffer conditions.- Lipid degradation (hydrolysis or oxidation). | - Incorporate charged lipids into the formulation to increase zeta potential.- Add a steric stabilizer like PEG to the liposome surface (PEGylation).- Store liposomes at a recommended temperature (e.g., 4°C) and in a suitable buffer.- Use high-quality lipids and consider adding antioxidants if needed. |
| High Cytotoxicity in Cell Culture | - High concentration of liposomes or encapsulated this compound.- Toxicity from the lipids or other formulation components.- Presence of residual organic solvents from the preparation process. | - Perform a dose-response study to determine the non-toxic concentration range.- Screen different lipid compositions for lower cytotoxicity.- Ensure complete removal of organic solvents by optimizing the evaporation step (e.g., under vacuum). |
| No Improvement in Cell Permeability | - Liposome characteristics (size, charge) are not optimal for cell uptake.- In vitro model is not suitable or sensitive enough.- The chosen assay method does not accurately reflect permeability enhancement. | - Modify liposome size to be within the optimal range for endocytosis (e.g., 100-200 nm).- Adjust surface charge; cationic liposomes sometimes show enhanced uptake but can be more toxic.- Verify the integrity of your cell monolayer (e.g., measure TEER for Caco-2 cells).- Ensure the analytical method (e.g., HPLC) is sensitive enough to detect the permeated drug. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration)
This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).
Methodology:
-
Lipid Film Formation: Dissolve lipids (e.g., egg lecithin) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. Add this compound to the organic phase.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This results in a thin, dry lipid film on the flask wall.
-
Hydration: Add an aqueous buffer (e.g., PBS pH 7.4) to the flask and hydrate the lipid film by rotating the flask for an extended period. This process forms MLVs.
-
Size Reduction (Optional but Recommended): To produce SUVs with a uniform size distribution, subject the MLV suspension to probe sonication or high-pressure extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated (free) this compound from the liposome suspension using methods like dialysis or size exclusion chromatography.
Caption: Experimental workflow for liposomal this compound preparation and evaluation.
Protocol 2: In Vitro Permeability using Caco-2 Cell Monolayers
This protocol outlines the steps to measure the apparent permeability coefficient (Papp) of liposomal this compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with high TEER values.
-
Permeability Study:
-
Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the liposomal this compound formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Caption: Simplified signaling pathway of this compound's cytoprotective action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound formulations to provide a comparative baseline for researchers.
Table 1: Example Formulation Characteristics of this compound Nanocarriers
| Formulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Lipid Nanoemulsions | 230.3 ± 3.88 | 0.204 ± 0.008 | -27.7 ± 2.05 | 99.90 ± 0.006 | |
| Nanocrystals | 223 | - | - | - | |
| Ophthalmic Nanosuspension | - | - | - | 87 |
Table 2: Apparent Permeability (Papp) of this compound Across Rat Intestinal Tissues (In Vitro)
| Intestinal Region | Papp (M-S)¹ (cm/s) | Papp (S-M)² (cm/s) | Transport Mechanism Indicated | Reference |
| Jejunum | Higher than Colon | Approx. equal to M-S | Passive Diffusion | |
| Ileum | Higher than Colon | Slightly greater than M-S | Passive Diffusion | |
| Colon | Lower than Jejunum/Ileum | Approx. equal to M-S | Passive Diffusion |
¹ M-S: Mucosal to Serosal transport (absorptive) ² S-M: Serosal to Mucosal transport (secretory)
References
- 1. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoemulsions of this compound: Formulation, Characterization, and In Vivo Evaluation of Pharmacokinetic and Pharmacodynamic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Rebamipide Dosage in Animals with Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Rebamipide in animal models with compromised renal function. Due to the limited availability of specific dosage adjustment data in this population, this guide emphasizes an experimental approach to determine safe and effective dosing.
Frequently Asked Questions (FAQs)
Q1: Is there an established dosage adjustment for this compound in animals with renal impairment?
Currently, there are no specific, pre-established dosage adjustments for this compound in animals with compromised renal function. The existing pharmacokinetic data is primarily from studies in healthy animals. Therefore, a cautious, experimentally determined approach to dosage modification is essential.
Q2: What are the potential risks of administering this compound to animals with renal insufficiency?
Research suggests that caution is warranted. One study in rats indicated that the co-administration of this compound with NSAIDs could intensify NSAID-induced tubular necrosis, as evidenced by increased Blood Urea Nitrogen (BUN) levels.[1][2] This raises concerns about potential nephrotoxicity when using this compound in animals with pre-existing renal conditions. However, other studies have suggested a protective role for this compound in certain kidney injury models, such as lupus nephritis and diabetic nephropathy, by mitigating oxidative stress and inflammation.[3][4][5]
Q3: How does renal impairment affect the pharmacokinetics of a drug like this compound?
While specific data for this compound is lacking, renal impairment generally affects drug elimination for compounds cleared by the kidneys. This can lead to a longer half-life, increased drug exposure (AUC), and a higher maximum concentration (Cmax), potentially increasing the risk of adverse effects. It is important to experimentally determine the pharmacokinetic profile of this compound in your specific animal model of renal impairment.
Q4: What is the general mechanism of action of this compound?
This compound is known to be a gastroprotective agent that works through multiple mechanisms. These include increasing prostaglandin synthesis in the gastric mucosa, scavenging free radicals, and reducing inflammation. It also upregulates the expression of antioxidant proteins like Nrf2 and HO-1.
Troubleshooting Guide
Issue: Uncertainty about the initial this compound dose in a renal impairment model.
Solution:
-
Start with a Dose Reduction: As a precautionary measure, begin with a significantly reduced dose compared to what is reported for healthy animals of the same species. A 50% reduction is a conservative starting point, but the initial dose may need to be even lower depending on the severity of renal impairment.
-
Review Pharmacokinetic Data in Healthy Animals: Refer to existing pharmacokinetic studies of this compound in healthy rats and dogs to understand its absorption, distribution, metabolism, and excretion profile. This will provide a baseline for comparison with your experimental data from renally impaired animals.
-
Conduct a Pilot Study: Perform a pilot study with a small number of animals to evaluate the safety and pharmacokinetics of the reduced dose before proceeding to a larger-scale experiment.
Issue: How to monitor for potential nephrotoxicity during the experiment.
Solution:
-
Regular Monitoring of Renal Function Markers: Frequently monitor key indicators of kidney function. These include:
-
Serum Creatinine (sCr): A primary indicator of glomerular filtration rate (GFR).
-
Blood Urea Nitrogen (BUN): Another key marker of renal function, though it can be influenced by non-renal factors.
-
Urinary Protein-to-Creatinine Ratio (UPC): To assess proteinuria, a common sign of kidney damage.
-
-
Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of the kidneys to look for any signs of tubular necrosis, interstitial fibrosis, or other pathological changes.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in an Animal Model of Renal Impairment
This protocol outlines the steps to determine the pharmacokinetic profile of this compound in animals with induced chronic kidney disease (CKD).
1. Induction of Renal Impairment:
-
Induce CKD in the chosen animal model (e.g., rats, mice) using established methods such as an adenine-rich diet or 5/6 nephrectomy.
-
Confirm the establishment of renal impairment by measuring baseline serum creatinine and BUN levels.
2. Dosing and Sample Collection:
-
Administer a single, reduced dose of this compound orally to the renally impaired animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma for analysis.
3. Bioanalytical Method:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
-
Compare these parameters to those obtained from a control group of healthy animals receiving the same dose.
Protocol 2: Dose-Ranging Safety Study of this compound in Renally Impaired Animals
This protocol is designed to identify a safe and well-tolerated dose of this compound in animals with CKD.
1. Animal Model and Grouping:
-
Use an established animal model of CKD.
-
Divide the animals into several groups, including a vehicle control group and multiple groups receiving different doses of this compound (e.g., starting from a 75% reduction and escalating).
2. Dosing and Monitoring:
-
Administer the assigned doses of this compound or vehicle daily for a predetermined period (e.g., 14 or 28 days).
-
Monitor the animals daily for any clinical signs of toxicity.
-
Measure body weight regularly.
-
Collect blood and urine samples at baseline and at the end of the study to measure renal function markers (sCr, BUN, UPC).
3. Terminal Procedures:
-
At the end of the study, euthanize the animals and collect kidney tissues for histopathological examination.
Data Presentation
Table 1: Template for Pharmacokinetic Parameters of this compound
| Parameter | Healthy Control Group | Renal Impairment Group |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (ng*hr/mL) | ||
| t1/2 (hr) | ||
| CL (L/hr/kg) |
Table 2: Template for Renal Function Markers in a Dose-Ranging Study
| Treatment Group | Baseline sCr (mg/dL) | Final sCr (mg/dL) | Baseline BUN (mg/dL) | Final BUN (mg/dL) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for this compound dosage adjustment.
References
- 1. Effects of this compound on nephrotoxicity associated with selected NSAIDs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Lupus Nephritis by Enhancing Antioxidative Defense in Podocytes: Evidence from a Lupus-Prone Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of this compound in a model of experimental diabetes and on the synthesis of transforming growth factor-beta and fibronectin, and lipid peroxidation induced by high glucose in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Rebamipide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Rebamipide in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Effects on Cell Proliferation
Question: My results show that this compound is altering my cells' proliferation rate in an unexpected way. In some experiments, it promotes growth, while in others, it appears to be inhibitory. How can I troubleshoot this?
Answer:
The differential effect of this compound on cell proliferation is a known phenomenon and is highly dependent on the cellular context. Here's a guide to understanding and mitigating this effect:
-
Cell Type is Critical: this compound's primary therapeutic action in gastric mucosal cells is to promote proliferation and healing.[1][2] This is often mediated through the upregulation of growth factors and activation of pro-survival signaling pathways.[1] Conversely, in several cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis.[3][4] Therefore, the observed effect is likely a true biological response of your specific cell model.
-
Concentration Matters: The concentration of this compound can influence its effect. Lower concentrations may be sufficient to engage cytoprotective pathways, while higher concentrations might be necessary to trigger anti-proliferative signaling in cancer cells.
-
Experimental Controls are Key:
-
Dose-Response Curve: Perform a dose-response experiment to determine the precise concentration at which this compound shifts from a pro-proliferative/neutral effect to an anti-proliferative one in your specific cell line.
-
Positive and Negative Controls: Use a known pro-proliferative agent (e.g., a relevant growth factor for your cell type) and a known anti-proliferative agent (e.g., a standard chemotherapy drug) as controls to benchmark the effects of this compound.
-
Untreated Controls: Always include an untreated control group to establish the baseline proliferation rate of your cells.
-
Issue 2: Contradictory Results in Apoptosis Assays
Question: I am seeing conflicting results in my apoptosis assays after treating cells with this compound. Sometimes it appears to be anti-apoptotic, and other times it seems to induce apoptosis. What could be causing this?
Answer:
This compound's influence on apoptosis is multifaceted and can be pro- or anti-apoptotic depending on the experimental conditions and cell type.
-
Anti-Apoptotic Effects: In models of cellular stress or injury, such as those induced by NSAIDs or oxidative stress, this compound often exhibits a protective, anti-apoptotic effect. It can suppress the expression of pro-apoptotic genes like GADD45α and inhibit the activity of caspases.
-
Pro-Apoptotic Effects: In certain cancer cell lines, this compound can promote apoptosis by downregulating survival proteins like survivin and inhibiting pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Assess the Health of Your Cells: Ensure your baseline cell culture is healthy. Stressed or unhealthy cells may respond differently to this compound.
-
Multiple Apoptosis Assays: Use at least two different methods to measure apoptosis to confirm your findings. For example, combine a caspase activity assay with Annexin V/PI staining.
-
Time-Course Experiment: The timing of your apoptosis measurement is crucial. This compound's effects may be time-dependent. Perform a time-course experiment to identify the optimal time point for observing either pro- or anti-apoptotic effects.
-
Issue 3: Unexplained Changes in Kinase Activation
Question: My Western blot results show unexpected changes in the phosphorylation of kinases like ERK and Akt after this compound treatment. How can I confirm if this is a direct effect of this compound or an off-target artifact?
Answer:
This compound is known to modulate several kinase signaling pathways, including the MAPK/ERK, PI3K/Akt, and p38 MAPK pathways. The specific effect (activation or inhibition) can vary between cell types.
-
Pathway-Specific Inhibitors: To determine if the observed kinase phosphorylation is a direct off-target effect, use well-characterized inhibitors for the specific kinase . For example, if you observe increased ERK phosphorylation, pre-treat your cells with an ERK inhibitor (e.g., PD98059) before adding this compound. If the this compound-induced effect is blocked, it suggests the involvement of that pathway.
-
Upstream and Downstream Targets: Analyze the phosphorylation status of proteins upstream and downstream of the kinase . This will help you to map the signaling cascade and understand where this compound is exerting its effect.
-
Control for Cellular Stress: Some cellular assays can induce stress responses that activate kinase pathways. Ensure your experimental procedures (e.g., media changes, incubation times) are consistent and gentle on the cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target signaling pathways affected by this compound?
A1: this compound can influence several signaling pathways that may be considered "off-target" depending on the research context. These include the MAPK/ERK, PI3K/Akt/mTOR, NF-κB, and Smad signaling pathways. It can also modulate the expression of growth factors like VEGF and EGF and their receptors.
Q2: Can this compound interfere with common cell viability assays?
A2: this compound itself is unlikely to directly interfere with the chemical reactions of common cell viability assays like MTT or WST-1. However, its biological effects on cell proliferation and metabolism can lead to results that may be misinterpreted if not properly controlled for. For example, if this compound enhances cell proliferation in your model, an increase in MTT signal may be incorrectly attributed to a lack of toxicity of a co-administered compound.
Q3: How can I be sure that the observed effects of this compound are not due to its free radical scavenging properties?
A3: this compound is a known scavenger of reactive oxygen species (ROS). To dissect its ROS-scavenging effects from other mechanisms, you can include a well-known antioxidant, such as N-acetylcysteine (NAC), as a positive control in your experiments. If NAC replicates the effects of this compound, it suggests that the observed outcome is likely due to its antioxidant properties. Additionally, you can measure intracellular ROS levels to directly assess the impact of this compound on oxidative stress in your model.
Q4: What is a typical concentration range for using this compound in cell culture?
A4: The effective concentration of this compound in cell culture can vary widely depending on the cell type and the biological endpoint being measured. Concentrations ranging from 10 µM to 2 mg/mL have been reported in the literature. It is crucial to perform a dose-response curve for your specific cellular model and assay to determine the optimal concentration.
Q5: Are there any known instances where this compound has pro-proliferative effects in cancer cells?
A5: While the majority of studies on cancer cells report anti-proliferative effects, the pro-proliferative mechanisms of this compound in normal epithelial cells involve pathways that are often dysregulated in cancer (e.g., Wnt/β-catenin, EGFR signaling). It is therefore plausible that in certain cancer types with specific genetic backgrounds, this compound could inadvertently promote proliferation. This underscores the importance of empirical testing in your specific cancer cell model.
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | AGS (Gastric Cancer) | 0.5 - 2 mg/mL | Inhibition | |
| MKN-1 (Gastric Cancer) | Dose-dependent | Inhibition | ||
| Normal Gastric Epithelial Cells | Not specified | Stimulation | ||
| Apoptosis | RGM1 (Rat Gastric Mucosal) | 10 - 100 µM | Inhibition of H₂O₂-induced apoptosis | |
| Gastric Epithelial Cells | Not specified | Inhibition of celecoxib-induced apoptosis | ||
| AGS (Gastric Cancer) | Not specified | Downregulation of survivin (anti-apoptotic) | ||
| Kinase Activation | Gastric Carcinoma Cells | Not specified | Phosphorylation of AMPK | |
| AGS (Gastric Cancer) | 0.5 - 2 mg/mL | Phosphorylation of ERK2 | ||
| Gene Expression | RGM1 (Rat Gastric Epithelial) | Not specified | Upregulation of VEGF (7.5-fold), COX-2 (9.3-fold) | |
| MKN45 (Gastric Cancer) | Not specified | Reduction of H. pylori-induced gene expression |
Experimental Protocols
1. Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach the desired confluency. Starve the cells in serum-free media for 4-12 hours to reduce basal ERK1/2 phosphorylation. Treat the cells with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated and untreated controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Overview of signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected kinase activation.
References
- 1. This compound protects small intestinal mucosal injuries caused by indomethacin by modulating intestinal microbiota and the gene expression in intestinal mucosa in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates Genes Encoding Angiogenic Growth Factors and Cox2 and Stimulates Angiogenesis: A Key to Its Ulcer Healing Action? - ProQuest [proquest.com]
- 4. This compound, a novel antiulcer agent, attenuates Helicobacter pylori induced gastric mucosal cell injury associated with neutrophil derived oxidants [pubmed.ncbi.nlm.nih.gov]
Refinement of surgical procedures in Rebamipide-treated animal models of ulcer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rebamipide in surgically-induced ulcer animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Gastric Ulcer Models
| Question | Possible Cause(s) | Troubleshooting/Refinement Suggestion(s) |
| High mortality rate post-surgery in the acetic acid-induced gastric ulcer model? | 1. Anesthesia Overdose: Incorrect calculation of anesthetic dose for the animal's weight. 2. Surgical Trauma: Excessive handling of tissues, prolonged surgery time leading to shock. 3. Leakage of Acetic Acid: Contamination of the peritoneal cavity with acetic acid causing chemical peritonitis. 4. Post-operative Infection: Contamination of the surgical site. | 1. Anesthesia: Accurately weigh each animal before anesthesia. Use a well-established anesthetic protocol and monitor vital signs during surgery. Consider using gas anesthesia for better control over anesthetic depth. Keeping the animal anesthetized throughout the 4-hour post-pylorus ligation period has been shown to reduce post-surgical pain and lead to a more homogenous pharmacological response[1]. 2. Surgical Technique: Handle tissues gently with appropriate instruments. Aim to complete the surgery efficiently to minimize time under anesthesia. Ensure proper hemostasis. 3. Acid Application: When using the serosal application method, ensure the acetic acid is contained and does not spill. After application, thoroughly rinse the area with sterile saline before closing the incision. For injection methods, use a fine-gauge needle to control the injection depth and volume precisely[2][3]. The filter paper method can also provide a more controlled application[2][4]. 4. Aseptic Technique: Maintain a sterile surgical field. Use sterile instruments and wear appropriate personal protective equipment. Administer a broad-spectrum antibiotic post-operatively if infection is a concern. |
| Inconsistent ulcer size and severity in the control group? | 1. Variable Acetic Acid Application: Inconsistent volume, concentration, or application time of acetic acid. 2. Anatomical Variation: Differences in stomach wall thickness between animals. 3. Inexperienced Surgeon: Lack of consistency in the surgical procedure. | 1. Standardize Acid Application: Use a precise method for acid delivery, such as a micro-syringe for injection or a pre-soaked filter paper of a specific size. A 75% acetic acid concentration applied via filter paper has been shown to produce consistent ulcers. 2. Animal Selection: Use animals of a similar age and weight to minimize anatomical variations. 3. Surgical Practice: Ensure the surgeon is well-practiced in the technique to ensure consistency across all animals. |
| This compound-treated group shows no significant improvement in ulcer healing compared to the control group? | 1. Incorrect Dosing or Administration: Inappropriate dose, frequency, or route of administration of this compound. 2. Timing of Treatment: Treatment may be initiated too late after ulcer induction. 3. Issues with Drug Formulation: Poor solubility or stability of the this compound solution. | 1. Dosing and Administration: For oral administration in rats, doses around 60 mg/kg/day have been shown to be effective. Ensure correct gavage technique to deliver the full dose to the stomach. For post-endoscopic submucosal dissection ulcer models in pigs, submucosal injection of a 2% this compound solution has been used. 2. Treatment Initiation: In most protocols, treatment is initiated shortly after ulcer induction. Review the experimental design to ensure the treatment window is appropriate for the expected mechanism of action. 3. Formulation: Prepare this compound solutions fresh daily, if necessary. Ensure the vehicle used for administration does not interfere with its absorption or efficacy. |
Corneal Ulcer Models
| Question | Possible Cause(s) | Troubleshooting/Refinement Suggestion(s) |
| Difficulty in creating a consistent, non-perforating corneal ulcer? | 1. Inconsistent Debridement/Injury: Variation in the depth and area of the epithelial debridement or chemical application. 2. Animal Movement: Movement of the animal's head during the procedure. | 1. Standardized Injury: Use a sterile, disposable blade or a specialized corneal trephine to create a uniform wound. For chemical-induced ulcers, apply a consistent volume and concentration of the agent for a standardized duration. 2. Anesthesia and Immobilization: Use appropriate general or topical anesthesia to prevent eye movement. A surgical microscope can improve precision. |
| High incidence of secondary infections in the ulcerated cornea? | 1. Contamination: Introduction of bacteria during or after the surgical procedure. 2. Compromised Tear Film: The ulcer itself can disrupt the protective tear film, making the eye more susceptible to infection. | 1. Aseptic Technique: Perform the procedure in a clean environment with sterile instruments. 2. Post-procedural Care: Apply a broad-spectrum topical antibiotic immediately after the procedure and during the follow-up period, unless the study design prohibits it. An Elizabethan collar can prevent the animal from rubbing the eye. |
| Variability in the rate of corneal re-epithelialization in the control group? | 1. Underlying Ocular Conditions: Pre-existing subclinical ocular surface disease in some animals. 2. Inconsistent Environmental Conditions: Differences in humidity and airflow can affect corneal healing. | 1. Animal Screening: Thoroughly examine the eyes of all animals before inclusion in the study to rule out pre-existing conditions. 2. Standardized Housing: House animals in an environment with controlled humidity and temperature. |
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the primary mechanism of action of this compound in ulcer healing? A1: this compound has a multifaceted mechanism of action. It stimulates the synthesis of prostaglandins, enhances the production of gastric mucus and mucin-like substances in the cornea, scavenges free radicals, and suppresses the activity of neutrophils and the production of inflammatory cytokines. It also upregulates the expression of growth factors like Epidermal Growth Factor (EGF) and its receptor.
-
Q2: Which animal model is most appropriate for studying the effects of this compound on gastric ulcers? A2: The acetic acid-induced gastric ulcer model in rats is a widely used and well-characterized model that produces chronic ulcers resembling those in humans. This model allows for the evaluation of both the healing process and the quality of the healed mucosa.
-
Q3: What is the recommended route of administration for this compound in these models? A3: For gastric ulcer models, oral gavage is the most common route of administration. In models of post-endoscopic submucosal dissection ulcers, direct submucosal injection has also been explored. For corneal ulcers, topical administration as an ophthalmic solution is the standard method.
Experimental Design and Data Interpretation
-
Q4: What are the key parameters to measure when assessing the efficacy of this compound in gastric ulcer models? A4: Key parameters include the ulcer area (size), histological examination of the ulcer base and margin to assess the quality of healing (re-epithelialization, angiogenesis, and reduction of inflammation), and biochemical markers in the tissue such as levels of prostaglandins, inflammatory cytokines, and oxidative stress markers.
-
Q5: How can I assess the quality of ulcer healing, not just the speed? A5: Histological analysis is crucial for assessing the quality of healing. This includes examining the structure of the regenerated mucosa, the extent of fibrosis at the ulcer site, and the maturity of the glandular structures.
-
Q6: Are there any known side effects of this compound in animal models? A6: this compound is generally well-tolerated with few reported side effects in animal studies.
Quantitative Data Summary
Table 1: Effect of this compound on Gastric Ulcer Healing in Animal Models
| Animal Model | Ulcer Induction Method | This compound Dose & Route | Key Findings | Reference |
| Sprague-Dawley Rats | Acetic Acid (Serosal) | 60 mg/kg/day, oral | Significantly reduced ulcer diameter; decreased mucosal MDA and IL-8 levels; increased PGE2 levels. | |
| Male Rats | Acetic Acid | 40 mg twice daily, intragastrically | Significantly accelerated ulcer healing; increased expression of EGF and EGF-R in normal and ulcerated gastric mucosa. | |
| Wild-type and COX-2-deficient mice | Gastric ulcers | 30 mg/kg, oral | Accelerated ulcer healing and increased COX-2 mRNA expression in wild-type mice; prevented delayed ulcer healing in COX-2-deficient mice. | |
| Pigs | Endoscopic Submucosal Dissection (ESD) | 2% solution, submucosal injection | Significantly higher healing score at 2, 3, and 4 weeks; significantly less fibrosis at 2 and 4 weeks compared to control. |
Table 2: Effect of this compound on Corneal Epithelial Wound Healing in Animal Models
| Animal Model | Corneal Injury Model | This compound Concentration & Route | Key Findings | Reference |
| Rabbits | N-acetylcysteine-induced mucin deficiency | Ophthalmic solution | Significantly improved corneal and conjunctival epithelial damage. | |
| Rats | Removal of exorbital lacrimal glands | Ophthalmic suspension | Significantly improved corneal epithelial damage. | |
| Rabbits | Benzalkonium chloride (BAK)-induced injury | Ophthalmic solution | Reduced the severity of corneal epithelial injury caused by BAK. | |
| Rats (OLETF) | Corneal epithelial debridement | Ophthalmic nanodispersions (45, 150, 735 nm) | 150 nm dispersion showed significantly higher corneal wound healing rate. |
Detailed Experimental Protocols
Protocol 1: Acetic Acid-Induced Gastric Ulcer Model in Rats (Filter Paper Method)
This protocol is a refinement that offers consistent ulcer formation.
-
Animal Preparation: Fast male Wistar rats (200-250g) for 24 hours with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the stomach.
-
Make a small incision (~5 mm) in the fundus of the stomach along the greater curvature.
-
Soak a 5 mm diameter round filter paper with 0.1 mL of 75% acetic acid.
-
Insert the filter paper into the stomach.
-
Gently pinch the anterior and posterior walls of the stomach around the filter paper for 30 seconds. Repeat this twice with a 1-minute interval.
-
Remove the filter paper and rinse the stomach cavity with sterile saline.
-
Suture the stomach wall and the abdominal incision in layers.
-
-
Post-operative Care: House the rats individually and provide appropriate post-operative analgesia.
-
This compound Administration: Administer this compound or vehicle via oral gavage daily, starting from the day after surgery.
-
Evaluation: Euthanize the animals at a predetermined time point (e.g., 7 or 14 days post-ulcer induction). Excise the stomach, measure the ulcer area, and collect tissue for histological and biochemical analysis.
Protocol 2: Corneal Epithelial Debridement Model in Rabbits
This protocol is a common method for studying corneal wound healing.
-
Animal Preparation: Use healthy New Zealand white rabbits.
-
Anesthesia: Administer a general anesthetic or a combination of topical and systemic anesthesia.
-
Surgical Procedure:
-
Place the rabbit under a surgical microscope.
-
Create a central corneal epithelial defect (e.g., 6 mm in diameter) using a sterile corneal trephine and a blunt spatula to gently remove the epithelium within the trephine mark, avoiding damage to the basement membrane.
-
-
Post-operative Care: Apply a topical antibiotic to prevent infection and use an Elizabethan collar.
-
This compound Administration: Instill this compound ophthalmic solution (e.g., 2%) or vehicle into the conjunctival sac at a specified frequency (e.g., four times daily).
-
Evaluation: Document the rate of re-epithelialization daily by staining the cornea with fluorescein and photographing the epithelial defect. The area of the defect can be quantified using image analysis software. Other assessments can include in vivo confocal microscopy and histological examination after euthanasia.
Visualizations
Caption: Experimental workflow for the acetic acid-induced gastric ulcer model.
Caption: Signaling pathways of this compound in ulcer healing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ophthalmic suspension for the treatment of dry eye syndrome: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound protects against glaucoma eyedrop-induced ocular surface disorders in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Reamipide vs. Proton Pump Inhibitors in Preclinical Gastritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of rebamipide, a mucosal protective agent, and proton pump inhibitors (PPIs), a class of acid-suppressing drugs, in preclinical models of gastritis. This objective analysis, supported by experimental data, aims to inform research and development in the field of gastric mucosal injury and protection.
Introduction
Gastritis, characterized by inflammation of the gastric mucosa, is a prevalent condition with diverse etiologies, including NSAID use, Helicobacter pylori infection, stress, and chemical irritants like alcohol and corticosteroids. While proton pump inhibitors (PPIs) are a cornerstone of treatment due to their potent inhibition of gastric acid secretion, there is growing interest in the therapeutic potential of mucosal protective agents like this compound, which operate through distinct, multifactorial mechanisms. This guide delves into the preclinical evidence from various gastritis models to compare the efficacy and mechanisms of action of these two important classes of gastroprotective drugs.
Mechanisms of Action
This compound and Proton Pump Inhibitors (PPIs) employ fundamentally different strategies to mitigate gastric mucosal injury.
This compound: A Multifaceted Mucosal Defender
This compound exerts its gastroprotective effects through a variety of mechanisms that enhance the mucosal defense systems and modulate inflammation.[1] Its primary actions include:
-
Stimulation of Prostaglandin Synthesis: this compound increases the production of endogenous prostaglandins (especially PGE2) in the gastric mucosa.[1] Prostaglandins are crucial for maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.
-
Antioxidant Properties: It acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress-induced cellular damage in the gastric mucosa.[1]
-
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and suppresses the activation and infiltration of neutrophils into the gastric mucosa.[1]
-
Enhancement of Mucus Production: It stimulates the synthesis of mucus glycoproteins, reinforcing the protective mucus layer.[1]
Proton Pump Inhibitors (PPIs): Potent Acid Suppression
PPIs, such as omeprazole, lansoprazole, and pantoprazole, are prodrugs that are activated in the acidic environment of the gastric parietal cells. Their primary mechanism is the irreversible inhibition of the H+/K+ ATPase (the proton pump), which is the final step in gastric acid secretion. This leads to a profound and long-lasting reduction in gastric acidity. While their main role is acid suppression, some studies suggest that PPIs may also possess secondary anti-inflammatory and antioxidant properties.
Comparative Efficacy Data from Preclinical Models
Direct head-to-head comparisons of this compound and PPIs in preclinical gastritis models are limited. However, available studies provide valuable insights into their relative efficacy in different contexts.
Dexamethasone-Induced Gastritis Model
A study in senile male albino rats investigated the protective effects of this compound and pantoprazole against dexamethasone-induced gastritis.
Table 1: Comparison of this compound and Pantoprazole in Dexamethasone-Induced Gastritis in Rats
| Parameter | Dexamethasone Control | Pantoprazole-treated | This compound-treated |
| Mucous Barrier Thickness (µm) | |||
| - Stomach Body | 15.2 ± 1.3 | 20.3 ± 1.5 | 28.1 ± 2.1 |
| - Pylorus | 18.5 ± 1.6 | 24.1 ± 1.9 | 33.4 ± 2.5 |
| Mucous Barrier Optical Density | |||
| - Stomach Body | 0.11 ± 0.01 | 0.15 ± 0.01 | 0.21 ± 0.02 |
| - Pylorus | 0.14 ± 0.01 | 0.19 ± 0.02 | 0.26 ± 0.03 |
Data are presented as mean ± standard deviation.
In this model, this compound demonstrated a more pronounced effect in preserving the thickness and density of the protective mucous barrier compared to pantoprazole.
Acetic Acid-Induced Gastric Ulcer Model
While technically a model of ulceration rather than gastritis, the acetic acid-induced ulcer model provides relevant data on mucosal healing and inflammation. A study in rats compared the effects of this compound and omeprazole on healing.
Table 2: Comparison of this compound and Omeprazole in Acetic Acid-Induced Gastric Ulcer in Rats
| Parameter | Control | Omeprazole (10 mg/kg) | This compound (60 mg/kg) |
| Ulcer Size (mm²) | 22.3 ± 1.8 | 9.8 ± 1.3 | 9.2 ± 1.0 |
| IL-8 Level (pg/ml) | 1387.8 ± 132.6 | 1102.2 ± 76.9 | 970.0 ± 91.6 |
| PGE2 Level (pg/ml) | 55.0 ± 22.5 | 96.9 ± 7.0 | 103.5 ± 12.5 |
| MDA Level (nmol/ml) | 13.0 ± 2.6 | 9.4 ± 1.4 | 8.5 ± 4.8 |
Data are presented as mean ± standard deviation.
Both this compound and omeprazole significantly reduced ulcer size and modulated inflammatory and oxidative stress markers compared to the control group. This compound showed a trend towards a greater reduction in the pro-inflammatory cytokine IL-8 and the oxidative stress marker MDA, while also demonstrating a slightly greater increase in the protective prostaglandin PGE2.
Experimental Protocols
Dexamethasone-Induced Gastritis in Rats
This protocol outlines the methodology used to compare the protective effects of pantoprazole and this compound against gastritis induced by dexamethasone.
-
Animals: Twenty-five male senile albino rats were used.
-
Grouping and Treatment: The rats were divided into five groups:
-
Group 1 (Control)
-
Group 2 (Dexamethasone): Received dexamethasone (4 mg/kg, intraperitoneally) daily for four days.
-
Group 3 (Pantoprazole): Received dexamethasone and pantoprazole.
-
Group 4 (this compound): Received dexamethasone and this compound (100 mg/kg, orally in two divided doses) daily for four days.
-
Group 5 (Combination): Received dexamethasone, pantoprazole, and this compound.
-
-
Sample Collection and Analysis: After the treatment period, the animals were euthanized, and their stomachs were collected. The specimens were subjected to histological analysis using Hematoxylin and Eosin (H&E) staining, as well as Periodic acid-Schiff (PAS) and Alcian blue staining to assess the mucous barrier.
Acetic Acid-Induced Gastric Ulcer in Rats
This protocol details the methodology for inducing gastric ulcers with acetic acid and evaluating the therapeutic effects of this compound and omeprazole.
-
Animals: Forty Sprague-Dawley rats were used.
-
Ulcer Induction: Gastric ulcers were induced by the application of acetic acid to the serosal surface of the stomach.
-
Grouping and Treatment: The rats were randomly divided into four groups (n=10):
-
Group 1 (Control): Received saline (2 ml/day).
-
Group 2 (this compound): Received this compound (60 mg/kg/day).
-
Group 3 (Omeprazole): Received omeprazole (10 mg/kg/day).
-
Group 4 (Combination): Received both this compound and omeprazole. All treatments were administered for 7 days.
-
-
Sample Collection and Analysis: After 7 days, the rats were sacrificed. The ulcer size was measured, and gastric mucosal tissue was collected for histological examination (H&E staining) and biochemical analysis. Levels of Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) were measured by ELISA, and malondialdehyde (MDA) levels were determined using the thiobarbituric acid (TBA) method.
Summary and Conclusion
The available preclinical data, although not extensive in direct head-to-head comparisons, suggests that this compound and PPIs offer effective gastroprotection through distinct and potentially complementary mechanisms.
-
PPIs provide robust protection primarily by profoundly inhibiting gastric acid secretion, thereby creating a more favorable environment for healing.
-
This compound offers a multifaceted approach by enhancing mucosal defense mechanisms, including stimulating protective prostaglandin and mucus production, and by exerting direct anti-inflammatory and antioxidant effects.
In the dexamethasone-induced gastritis model, this compound was superior to pantoprazole in preserving the integrity of the gastric mucous barrier. In the acetic acid-induced ulcer model, both this compound and omeprazole were effective in promoting healing, with this compound showing a tendency towards more potent modulation of inflammatory and oxidative stress markers.
These findings suggest that while PPIs are highly effective in acid-related gastric injury, this compound's unique mechanism of enhancing mucosal defense and reducing inflammation may offer significant advantages, particularly in gastritis models where acid is not the sole or primary pathogenic factor. Further preclinical studies directly comparing these agents in various gastritis models, such as those induced by NSAIDs and ethanol, are warranted to fully elucidate their relative efficacies and guide the development of more targeted and effective therapies for gastritis.
References
Rebamipide's Anti-Inflammatory Profile: A Comparative Analysis Against a Known Standard
In the landscape of anti-inflammatory therapeutics, Rebamipide presents a multi-faceted mechanism that extends beyond the conventional pathways targeted by standard non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of the anti-inflammatory effects of this compound against a well-established NSAID, Diclofenac, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anti-inflammatory effects through a variety of mechanisms. It has been shown to increase the generation of prostaglandins in the gastric mucosa, which are crucial for mucosal protection.[1][2] Furthermore, it can scavenge oxygen free radicals, attenuate the activity of neutrophils, and inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukins.[1][2] A key aspect of its action is the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3] this compound has been observed to inhibit the phosphorylation of IκB-α and block the nuclear translocation of the NF-κB p65 subunit, thereby down-regulating the expression of inflammatory mediators like IL-8.
In contrast, Diclofenac, a traditional NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some evidence also suggests that Diclofenac may inhibit the lipoxygenase pathways, reducing the formation of pro-inflammatory leukotrienes.
Comparative Efficacy: Data-Driven Insights
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the anti-inflammatory effects of this compound and Diclofenac.
Table 1: Effect on Inflammatory Cytokine Production
| Drug | Cytokine Measured | Cell/Tissue Type | % Inhibition / Reduction (Concentration) | Reference |
| This compound | IL-8 | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent decrease | |
| This compound | TNF-α | RAW264.7 Macrophages | Alleviated TNF-α induced inflammation | |
| This compound | IL-8 | Human Gastric Epithelial Cells | Significantly inhibited H. pylori-induced IL-8 production | |
| Diclofenac | Prostaglandins (PGE1, PGE2) | Inflammatory Tissues | Reduced synthesis |
Table 2: Impact on Inflammatory Signaling and Markers
| Drug | Marker/Pathway | Experimental Model | Effect | Reference |
| This compound | NF-κB Activation | Human Gastric Epithelial Cells | Inhibited H. pylori-induced NF-κB activation | |
| This compound | IκB-α Phosphorylation | HUVECs | Inhibited TNF-α-induced phosphorylation | |
| This compound | COX-2 Expression | Rat Gastric Mucosal Cells | Time and dose-dependent stimulation | |
| This compound | Myeloperoxidase (MPO) Activity | Mouse Small Intestine | Significantly reduced diclofenac-induced increase | |
| Diclofenac | COX-1 and COX-2 | In vitro/in vivo | Inhibition | |
| Diclofenac | Myeloperoxidase (MPO) Activity | Mouse Small Intestine | Significantly increased |
Table 3: Protective Effects Against NSAID-Induced Injury
| Drug | Condition | Study Population | Outcome | Reference |
| This compound | Diclofenac-induced small intestinal mucosal injuries | Healthy Subjects | Significantly fewer subjects with mucosal injuries vs. placebo (2/10 vs 8/10) | |
| This compound | Diclofenac-induced small intestinal injury | Healthy Male Volunteers | Tendency to reduce the mean number of mucosal injuries |
Experimental Protocols
Determination of Cytokine Production (IL-8) by ELISA
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with TNF-α (e.g., 10 ng/ml) to induce an inflammatory response.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed on the supernatant to quantify the concentration of IL-8. This involves using a specific antibody to capture IL-8, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric change that is proportional to the amount of IL-8 present, measured using a microplate reader.
Assessment of NF-κB Activation by Western Blot
-
Cell Treatment: HUVECs are treated with this compound and/or TNF-α as described above.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells.
-
Western Blotting:
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB or phosphorylated IκB-α.
-
A secondary antibody conjugated to an enzyme is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the levels of nuclear p65 and phosphorylated IκB-α.
-
Evaluation of COX-2 Expression by RT-PCR and Western Blot
-
Cell Culture and Treatment: Rat gastric mucosal cells (RGM1) are cultured and treated with various concentrations of this compound for different time points.
-
RNA Extraction and RT-PCR: Total RNA is extracted from the cells and reverse transcribed to cDNA. Real-time PCR is then performed using primers specific for COX-2 to quantify its mRNA expression levels.
-
Protein Extraction and Western Blot: Total protein is extracted, and Western blotting is performed as described above, using a primary antibody specific for COX-2 to determine its protein expression levels.
Visualizing the Mechanisms
To better understand the intricate pathways involved, the following diagrams illustrate the key signaling cascades and experimental workflows.
Experimental Workflow for In Vitro Anti-Inflammatory Assays.
This compound's Anti-Inflammatory Signaling Pathways.
Diclofenac's Mechanism of Action via COX Inhibition.
References
- 1. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rebamipide and Polaprezinc in Accelerating Ulcer Healing
An in-depth review of the clinical efficacy, mechanisms of action, and experimental validation of two leading gastroprotective agents.
In the landscape of gastrointestinal therapeutics, Rebamipide and Polaprezinc have emerged as prominent agents in the management of ulcerative conditions. This guide provides a comprehensive comparison of their performance, drawing upon clinical data and experimental studies to elucidate their respective roles in promoting ulcer healing. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, details experimental methodologies, and visualizes the intricate signaling pathways through which these drugs exert their therapeutic effects.
Quantitative Comparison of Ulcer Healing Rates
Clinical investigations into the efficacy of this compound and Polaprezinc have yielded valuable quantitative data on their ability to heal ulcers, particularly in the context of gastric ulcers and those induced by procedures such as endoscopic submucosal dissection (ESD). The following tables summarize the key findings from comparative studies.
| Treatment Group | Duration | Healing Rate (%) | Study Population | Reference |
| This compound + PPI | 4 weeks | 91.4 | Patients with ESD-induced ulcers | [1][2] |
| Polaprezinc + PPI | 4 weeks | 90.3 | Patients with ESD-induced ulcers | [1][2] |
| This compound | 8 weeks | 74.31 | Patients with gastric ulcers | [3] |
| Polaprezinc | 8 weeks | 81.48 | Patients with gastric ulcers | |
| This compound + PPI | 4 weeks | 68.0 | Patients with ESD-induced ulcers > 20mm | |
| PPI alone | 4 weeks | 36.0 | Patients with ESD-induced ulcers > 20mm | |
| This compound | 12 weeks | 81.5 | H. pylori-positive gastric ulcer patients after eradication therapy | |
| Omeprazole | 12 weeks | 82.5 | H. pylori-positive gastric ulcer patients after eradication therapy |
Note: PPI refers to Proton Pump Inhibitor. Healing rates can vary based on the specific patient population, ulcer type, and concomitant medications.
Mechanisms of Action: A Look into the Signaling Pathways
Both this compound and Polaprezinc employ multifaceted mechanisms to protect the gastrointestinal mucosa and promote healing. Their actions converge on enhancing mucosal defense, reducing inflammation, and stimulating cellular regeneration, albeit through distinct signaling pathways.
This compound's Mechanism of Action
This compound, a quinolinone derivative, exerts its gastroprotective effects through several key actions. It is known to increase the synthesis of prostaglandins, which are crucial for maintaining mucosal integrity. Furthermore, this compound is a potent scavenger of free radicals and can suppress the activity of neutrophils and the production of inflammatory cytokines. This anti-inflammatory action helps to create a more favorable environment for healing. At the cellular level, this compound has been shown to activate signaling pathways such as the extracellular signal-regulated kinase (ERK) and Rho kinase pathways, which are involved in cell migration and proliferation, essential processes for epithelial restitution. It also enhances the expression of epidermal growth factor (EGF) and its receptor, further promoting tissue repair.
References
In vitro validation of Rebamipide's antioxidant activity using established assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activity of Rebamipide, a gastroprotective agent, with other known antioxidants. While direct quantitative data from standardized assays like DPPH, ABTS, and FRAP for this compound is limited in publicly available literature, this document summarizes key findings from other relevant in vitro antioxidant studies. Detailed experimental protocols for the cited assays are provided to support further research and comparative analysis.
Summary of In Vitro Antioxidant Activity
This compound has demonstrated significant antioxidant properties in various in vitro models. Its primary mechanisms include the direct scavenging of reactive oxygen species (ROS), inhibition of superoxide production by neutrophils, and suppression of lipid peroxidation.[1][2]
Comparative Antioxidant Potency
A key study compared the antioxidant activity of this compound with N-acetylcysteine (NAC), ascorbic acid (Vitamin C), and glutathione (GSH) using two different assay systems. The findings indicate that this compound's efficacy is context-dependent and comparable to established antioxidants.
In the luminol-dependent chemiluminescence (ChL) assay, which measures the scavenging of various ROS, this compound at a concentration of 1.0 mM exhibited the highest antioxidant activity among the tested compounds.[3] In the pyrogallol autoxidation assay, which specifically assesses superoxide radical scavenging, the order of potency was determined to be Glutathione > Ascorbic Acid > this compound > N-acetylcysteine.[3]
Table 1: Qualitative and Semi-Quantitative Comparison of this compound's Antioxidant Activity
| Assay Type | Radical/Species Measured | This compound Activity Compared to Other Antioxidants | Reference |
| Luminol-Dependent Chemiluminescence | Various Reactive Oxygen Species | Highest activity compared to N-acetylcysteine, Ascorbic Acid, and Glutathione | [3] |
| Pyrogallol Autoxidation | Superoxide Radical (O₂⁻) | Less potent than Glutathione and Ascorbic Acid; More potent than N-acetylcysteine | |
| Hydroxyl Radical Scavenging (ESR) | Hydroxyl Radical (•OH) | Potent scavenging activity demonstrated. Second-order rate constant: 2.24 x 10¹⁰ M⁻¹s⁻¹ | |
| Superoxide Radical Scavenging (ESR) | Superoxide Radical (O₂⁻) | Dose-dependent inhibition of superoxide production from neutrophils | |
| Lipid Peroxidation Inhibition | Lipid Peroxides | Significant inhibition of lipid peroxidation induced by free radical initiators |
Signaling Pathways and Experimental Workflows
The antioxidant activity of this compound is multifaceted, involving direct radical scavenging and cellular protective mechanisms. The following diagram illustrates a generalized workflow for assessing in vitro antioxidant activity.
References
- 1. The antioxidant effect of this compound on oxygen free radical production by H. pylori-activated human neutrophils: in comparison with N-acetylcysteine, ascorbic acid and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Rebamipide with Antibiotics Against Helicobacter pylori: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Rebamipide when combined with standard antibiotic therapies for the eradication of Helicobacter pylori. It is designed to offer researchers, scientists, and drug development professionals a detailed comparison of treatment efficacy, supported by experimental data and detailed methodologies.
Introduction
Helicobacter pylori infection is a primary cause of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor (PPI), are facing declining efficacy due to increasing antibiotic resistance. This compound, a gastroprotective agent, has emerged as a promising adjunct to these therapies. Its multifaceted mechanism of action, which includes mucosal protection, anti-inflammatory properties, and direct effects on H. pylori, suggests a synergistic potential when co-administered with antibiotics. This guide evaluates the evidence for these synergistic effects to inform future research and drug development.
Data Presentation: Comparative Efficacy of this compound Adjunctive Therapy
The following tables summarize the quantitative data from clinical trials and meta-analyses, comparing the eradication rates of H. pylori with and without the addition of this compound to standard antibiotic regimens.
Table 1: Efficacy of this compound in Dual Therapy Regimens
| Study/Meta-Analysis | Antibiotic Regimen | Control Group Eradication Rate (without this compound) | This compound Group Eradication Rate | Odds Ratio (95% CI) | Reference |
| Meta-Analysis | PPI + Amoxicillin | 61.4% | 73.3% | 1.74 (1.19–2.53) | [1] |
| Clinical Trial | Lansoprazole + Amoxicillin | 47.7% (with Teprenone) | 68.4% | - | [2] |
| Clinical Trial | Omeprazole + Amoxicillin | 51.7% (ITT), 55.3% (PP) | 73.3% (ITT), 75.9% (PP) | - | [3] |
| Clinical Trial | Lansoprazole + Amoxicillin | 57.4% | 75.0% | - | [4] |
ITT: Intention-to-Treat Analysis; PP: Per-Protocol Analysis
Table 2: Efficacy of this compound in Triple Therapy Regimens
| Study/Meta-Analysis | Antibiotic Regimen | Control Group Eradication Rate (without this compound) | This compound Group Eradication Rate | Odds Ratio (95% CI) | Reference |
| Meta-Analysis | Triple Therapy | 73.99% | 82.72% | 1.753 (1.312–2.333) | [5] |
| Clinical Trial | Omeprazole + Amoxicillin + Clarithromycin | 77.7% (ITT), 82.3% (PP) | 81.8% (ITT), 84.4% (PP) | 1.16 (0.32–4.24) | |
| Clinical Trial (Prolonged this compound) | Omeprazole + Amoxicillin + Clarithromycin | 77.7% (ITT), 82.3% (PP) | 84% (ITT), 87.5% (PP) | 1.5 (0.34–6.7) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's effects on H. pylori are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and antibiotics against H. pylori is a crucial first step in assessing their antimicrobial activity.
-
Bacterial Strains: A panel of clinically isolated and standard reference strains of H. pylori should be used.
-
Culture Conditions: H. pylori is cultured on appropriate media, such as Brucella agar or Columbia agar supplemented with 5-10% sheep or horse blood, under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Method:
-
Agar Dilution Method:
-
Prepare a series of agar plates containing twofold serial dilutions of the antimicrobial agent.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubate the plates under microaerophilic conditions at 37°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
-
-
Broth Microdilution Method:
-
Perform serial twofold dilutions of the antimicrobial agents in a 96-well microtiter plate containing a suitable broth medium (e.g., Brucella broth with 5% fetal bovine serum).
-
Add a standardized bacterial inoculum to each well.
-
Incubate the plates under microaerophilic conditions at 37°C for 48-72 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Principle: This assay involves testing serial dilutions of two drugs in combination against a standardized bacterial inoculum.
-
Method:
-
Prepare a 96-well microtiter plate. Along the x-axis, create serial twofold dilutions of antibiotic A. Along the y-axis, create serial twofold dilutions of this compound.
-
The wells will contain a range of concentrations of both agents, individually and in combination.
-
Inoculate each well with a standardized suspension of H. pylori.
-
Incubate the plate under microaerophilic conditions at 37°C for 48-72 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bactericidal activity of antimicrobial agents over time.
-
Method:
-
Prepare tubes of broth medium containing the antimicrobial agents alone and in combination at concentrations corresponding to their MICs (e.g., 1x, 2x, or 4x MIC).
-
Inoculate the tubes with a standardized suspension of H. pylori to a final concentration of approximately 10⁵-10⁶ CFU/mL.
-
Incubate the tubes under microaerophilic conditions at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each antimicrobial condition.
-
-
Interpretation:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
-
H. pylori Adhesion Assay
This assay evaluates the effect of this compound on the adherence of H. pylori to gastric epithelial cells.
-
Cell Culture: Human gastric adenocarcinoma cell lines (e.g., AGS, MKN-45) are cultured to confluence in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) in 96-well plates.
-
Bacterial Culture: H. pylori is cultured as described for the MIC assay.
-
Method:
-
Pre-treat the confluent gastric epithelial cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Wash the cells to remove unbound this compound.
-
Add a standardized suspension of H. pylori to the wells and incubate to allow for bacterial adhesion (e.g., 1-3 hours).
-
Wash the wells vigorously to remove non-adherent bacteria.
-
Lyse the gastric epithelial cells to release the adherent bacteria.
-
Quantify the number of adherent bacteria by plating serial dilutions of the lysate and counting the resulting colonies (CFU/mL). Alternatively, an ELISA-based method can be used to detect a specific H. pylori antigen.
-
-
Analysis: Compare the number of adherent bacteria in the this compound-treated wells to the untreated control wells.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of this compound's synergistic action against H. pylori.
Experimental Workflow
Caption: Workflow for evaluating this compound's synergy with antibiotics.
Conclusion
The addition of this compound to standard antibiotic regimens for H. pylori eradication demonstrates a significant increase in therapeutic efficacy. This synergistic effect is likely multifactorial, stemming from this compound's ability to enhance gastric mucosal defense, exert anti-inflammatory and antioxidant effects, and inhibit the adhesion of H. pylori to gastric epithelial cells. The experimental protocols outlined in this guide provide a framework for further in vitro and in vivo investigations to elucidate the precise mechanisms of this synergy and to optimize combination therapies. For researchers and drug development professionals, this compound represents a compelling candidate for enhancing the efficacy of existing and novel anti-H. pylori treatments, potentially overcoming challenges posed by antibiotic resistance.
References
- 1. Synergistic Therapies as a Promising Option for the Treatment of Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound in combination with lansoprazole and amoxicillin on Helicobacter pylori-infected gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Helicobacter pylori infection in patients with peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative usefulness of this compound in eradication regimen of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficiency of the Inclusion of this compound in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
